TETRA-O-CRESOL ORTHOSILICATE
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetrakis(2-methylphenyl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O4Si/c1-21-13-5-9-17-25(21)29-33(30-26-18-10-6-14-22(26)2,31-27-19-11-7-15-23(27)3)32-28-20-12-8-16-24(28)4/h5-20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMWZRUDJDOLDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1O[Si](OC2=CC=CC=C2C)(OC3=CC=CC=C3C)OC4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066106 | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16714-40-2 | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16714-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(2-methylphenyl) orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.042 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Tetra-o-cresol Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, quantitative physical property data for tetra-o-cresol orthosilicate is limited. This guide provides known qualitative information and leverages data from the closely related compound, tetraethyl orthosilicate (TEOS), for comparative purposes.
Introduction to this compound
This compound is an organosilicon compound belonging to the tetra(aryloxy)silane family. In this molecule, a central silicon atom is bonded to four ortho-cresol groups through oxygen atoms. This structure imparts specific physical and chemical characteristics that distinguish it from the more common tetra(alkoxy)silanes, such as tetraethyl orthosilicate (TEOS). The primary distinction lies in the substitution of aromatic cresol groups for aliphatic ethyl groups, which significantly influences properties like thermal stability.
Qualitative assessments indicate that this compound exhibits high thermal stability and exists as a liquid over a broad temperature range. These characteristics are typical of aryloxy-substituted orthosilicates and suggest potential applications in high-temperature fluids and as a precursor for specialty silicone polymers.
Comparative Physical Properties: this compound vs. Tetraethyl Orthosilicate (TEOS)
Due to the scarcity of specific quantitative data for this compound, the following table presents the well-documented physical properties of tetraethyl orthosilicate (TEOS) for comparison. It is crucial to note that these values are for TEOS and are provided to give researchers a general understanding of the properties of a related orthosilicate.
| Physical Property | Tetraethyl Orthosilicate (TEOS) |
| Molecular Formula | C8H20O4Si[1][2] |
| Molecular Weight | 208.33 g/mol [1][3] |
| Appearance | Colorless liquid[1][2] |
| Odor | Sharp, alcohol-like[1] |
| Density | 0.933 g/mL at 20 °C[1] |
| Melting Point | -77 °C[1] |
| Boiling Point | 168 to 169 °C[1] |
| Solubility in Water | Reacts with water[1] |
| Solubility in Organic Solvents | Soluble in ethanol and 2-propanol[1] |
| Vapor Pressure | 1 mmHg[1] |
| Flash Point | 45 °C[1] |
Experimental Protocols: Synthesis of Tetra(aryloxy)silanes
A general method for the synthesis of tetra(aryloxy)silanes, which can be adapted for this compound, involves the reaction of silicon tetrachloride with the corresponding aryl alcohol (in this case, o-cresol) in the presence of a base to neutralize the hydrogen chloride byproduct.
Objective: To synthesize a tetra(aryloxy)silane from silicon tetrachloride and an aryl alcohol.
Materials:
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Silicon tetrachloride (SiCl4)
-
o-Cresol
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Anhydrous toluene (or other inert solvent)
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Pyridine (or other suitable base)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, round-bottom flasks, dropping funnel, condenser)
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Heating mantle and magnetic stirrer
-
Distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer is assembled and dried thoroughly. The system is then flushed with dry nitrogen to create an inert atmosphere.
-
Reagent Preparation: A solution of o-cresol and pyridine in anhydrous toluene is prepared in the dropping funnel. The molar ratio of o-cresol to silicon tetrachloride should be at least 4:1, and the pyridine should be in slight excess relative to the o-cresol to neutralize the HCl produced.
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Reaction: A solution of silicon tetrachloride in anhydrous toluene is placed in the reaction flask and cooled in an ice bath. The o-cresol/pyridine solution is added dropwise from the dropping funnel with vigorous stirring.
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Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The pyridinium hydrochloride salt precipitate is removed by filtration.
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Purification: The solvent is removed from the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield the this compound.
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a tetra(aryloxy)silane.
Caption: General workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis of Tetra-o-cresol Orthosilicate from Silicon Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tetra-o-cresol orthosilicate, also known as tetra-o-tolyl silicate, from silicon tetrachloride and ortho-cresol. This document outlines the reaction mechanism, stoichiometry, and a detailed experimental protocol, including reagent specifications, reaction conditions, and product purification. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.
Introduction
This compound is an organosilicon compound belonging to the family of aryloxy-substituted orthosilicates. These compounds are characterized by four ortho-cresol groups attached to a central silicon atom through oxygen bridges. The synthesis from silicon tetrachloride is a well-established method, proceeding through a vigorous nucleophilic substitution reaction. This guide will detail the necessary steps and parameters for the successful laboratory-scale synthesis of this compound.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from silicon tetrachloride is a phenolysis reaction. The fundamental mechanism involves the nucleophilic attack of the hydroxyl group of o-cresol on the electrophilic silicon atom of silicon tetrachloride. This results in the stepwise displacement of the four chloride atoms, with the concomitant formation of hydrogen chloride (HCl) as a byproduct.
The overall balanced chemical equation for the reaction is:
SiCl₄ + 4 (o-CH₃C₆H₄OH) → Si(O-o-CH₃C₆H₄)₄ + 4 HCl
The stoichiometry of the reaction dictates a 1:4 molar ratio of silicon tetrachloride to o-cresol. To ensure the reaction proceeds to completion and to favor the formation of the fully substituted orthosilicate, it is common practice to use a slight excess of o-cresol.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound, based on established procedures for analogous tetra-aryl silicates.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Notes |
| Silicon Tetrachloride | SiCl₄ | 169.90 | ≥ 99% | Highly moisture-sensitive. Handle under anhydrous conditions. |
| o-Cresol | o-CH₃C₆H₄OH | 108.14 | ≥ 99% | Should be anhydrous. |
| Benzene | C₆H₆ | 78.11 | Anhydrous | Reaction solvent. Toluene can be used as an alternative. |
| Nitrogen or Argon Gas | N₂ or Ar | - | High Purity | For maintaining an inert and anhydrous atmosphere. |
Equipment
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Three-neck round-bottom flask
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Dropping funnel
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Reflux condenser with a gas outlet
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Magnetic stirrer and stir bar
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Heating mantle
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Gas bubbler or a system for HCl scrubbing (e.g., a trap with a dilute NaOH solution)
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Distillation apparatus for purification
Synthesis Procedure
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas bubbler or an HCl trap. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon) before use.
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Reagent Preparation: In the reaction flask, dissolve the required amount of o-cresol in anhydrous benzene. A typical scale would involve using a 5-10% excess of o-cresol.
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Reaction Execution:
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Begin stirring the o-cresol solution and maintain a gentle reflux by heating the flask.
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Slowly add a solution of silicon tetrachloride in anhydrous benzene from the dropping funnel to the refluxing o-cresol solution over a period of 1-2 hours. The reaction is exothermic and will generate significant amounts of HCl gas. The rate of addition should be controlled to maintain a steady reflux and to manage the evolution of HCl.
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After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours to ensure the reaction goes to completion.
-
-
HCl Removal: Throughout the reaction, a steady stream of dry, inert gas can be passed through the reaction mixture to facilitate the removal of the HCl byproduct.
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Work-up and Purification:
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After the reaction is complete, allow the mixture to cool to room temperature.
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The reaction mixture is then filtered to remove any solid byproducts.
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The solvent (benzene) is removed from the filtrate by distillation under reduced pressure.
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The crude product is then purified by vacuum distillation to yield pure this compound.
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Data Presentation
Reactant and Product Properties
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Silicon Tetrachloride | SiCl₄ | 169.90 | 57.6 | 1.483 |
| o-Cresol | o-CH₃C₆H₄OH | 108.14 | 191 | 1.047 |
| This compound | Si(O-o-CH₃C₆H₄)₄ | 456.60 | > 400 (decomposes) | - |
Typical Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (SiCl₄:o-Cresol) | 1 : 4.2 (5% excess o-cresol) |
| Solvent | Anhydrous Benzene or Toluene |
| Reaction Temperature | Reflux temperature of the solvent |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-80% |
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Pathway
Caption: Stepwise reaction pathway for the formation of this compound.
Safety Considerations
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Silicon Tetrachloride: is a corrosive and moisture-sensitive liquid that fumes in air. It reacts violently with water to produce hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
o-Cresol: is toxic and corrosive. Avoid skin contact and inhalation.
-
Benzene: is a flammable and carcinogenic solvent. Handle with extreme care in a fume hood.
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Hydrogen Chloride: The reaction generates significant amounts of corrosive HCl gas. The experimental setup must include a system to trap or neutralize the evolved gas.
Conclusion
The synthesis of this compound from silicon tetrachloride is a straightforward yet sensitive procedure that requires careful control of reaction conditions, particularly the exclusion of moisture. By following the detailed protocol outlined in this guide, researchers can reliably synthesize this compound for various applications in materials science and drug development. The provided data and visualizations serve as a practical resource for the successful execution of this synthesis.
An In-depth Technical Guide to the Thermal Stability of Tetra-o-cresol Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of tetra-o-cresol orthosilicate. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates the existing qualitative information and draws comparisons with related, well-studied orthosilicates to offer valuable insights for research and development applications.
Introduction to this compound
This compound belongs to the family of tetra(aryloxy)silanes, which are characterized by a central silicon atom bonded to four ortho-cresol groups through oxygen bridges. These aryloxy-substituted orthosilicates are recognized for their notable thermal stability and their existence as liquids over a broad temperature range. This property distinguishes them from many other silicon compounds and makes them suitable for specialized applications where high-temperature performance is critical. The introduction of aryl groups, such as those derived from cresol, can significantly enhance the stability of materials, a crucial factor in the development of advanced technologies.[1]
The fundamental difference between this compound and more common tetraalkyl orthosilicates, like tetraethyl orthosilicate (TEOS), lies in the organic substituent attached to the silicon-oxygen bond. This structural difference is expected to influence the material's physical and chemical properties, including its thermal decomposition profile.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a silicon precursor with o-cresol.
2.1. Esterification
A primary method for synthesizing orthosilicates is through esterification. This process involves the reaction of a silicon-containing precursor with a phenol, in this case, 2-methylphenol (o-cresol), to form the corresponding ester.[1]
2.2. Alcoholysis (Phenolysis) of Silicon Tetrachloride
A widely utilized approach is the reaction of silicon tetrachloride (SiCl₄) with o-cresol. This is a vigorous reaction that yields this compound and hydrogen chloride (HCl) gas as a byproduct. The reaction proceeds via a nucleophilic substitution mechanism where the oxygen atom of the cresol attacks the electrophilic silicon atom, leading to the displacement of a chloride ion. This process is repeated until all four chlorine atoms on the silicon have been substituted by cresol groups. A critical aspect of this synthesis is the effective management and removal of the HCl byproduct.[1]
The high reactivity of silicon tetrachloride makes this a favored method for producing orthosilicates.[1]
Thermal Stability Profile
3.1. Comparative Analysis with Tetraethyl Orthosilicate (TEOS)
To provide a quantitative context, it is useful to examine the thermal stability of a related and extensively studied compound, tetraethyl orthosilicate (TEOS). While not a direct substitute, the data for TEOS can offer a baseline for understanding the thermal behavior of orthosilicates.
At elevated temperatures (above 600 °C), TEOS decomposes to form silicon dioxide (SiO₂) and diethyl ether.[2] The decomposition of TEOS has been studied under various conditions, and it is known to form an intermediate species in the gas phase before adsorbing onto a surface and decomposing into SiO₂.[3]
| Compound | Decomposition Temperature | Decomposition Products | Notes |
| Tetraethyl Orthosilicate (TEOS) | > 600 °C[2] | Silicon Dioxide (SiO₂), Diethyl Ether[2] | Decomposition chemistry is complex and can proceed through a three-step model involving a gas-phase intermediate.[3] |
| This compound | Data not available | Expected to be Silicon Dioxide and other organic products | Generally considered to have "excellent thermal stability".[1] |
Experimental Protocols for Thermal Stability Analysis
For researchers aiming to quantify the thermal stability of this compound, the following standard experimental protocols are recommended.
4.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.
-
Methodology:
-
A small, precisely weighed sample of this compound is placed in a TGA crucible.
-
The crucible is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of mass loss against temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
-
4.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This can identify phase transitions and decomposition events.
-
Methodology:
-
A small, encapsulated sample of this compound is placed in the DSC instrument alongside an empty reference pan.
-
The sample and reference are subjected to a controlled temperature program.
-
The difference in heat flow between the sample and the reference is measured.
-
Endothermic or exothermic peaks on the resulting DSC thermogram can indicate melting, crystallization, or decomposition.
-
Applications in Drug Development
While specific applications of this compound in drug development are not detailed in the available literature, the broader class of orthosilicates, particularly TEOS, has significant applications in this field. These applications are primarily centered around the use of orthosilicates as precursors for silica-based drug delivery systems.[4]
5.1. Sol-Gel Process for Silica Hydrogels
TEOS is a common precursor in the sol-gel process to create silica hydrogels.[5] This process involves the hydrolysis and condensation of TEOS to form a porous silica network that can encapsulate therapeutic agents.
The hydrolysis of TEOS, often catalyzed by an acid or base, results in the formation of silanol groups (Si-OH) and ethanol. Subsequent condensation reactions between these silanol groups lead to the formation of siloxane bridges (Si-O-Si), which form the backbone of the silica network.
These silica-based hydrogels offer several advantages for drug delivery:
-
Controlled Release: The porous structure of the silica matrix can be tailored to control the release rate of the encapsulated drug.[4][5]
-
Biocompatibility: Silica is generally considered biocompatible and has been used in various biomedical applications.
-
Versatility: The properties of the hydrogel, such as stiffness and nanoparticle structure, can be modified by adjusting the formulation parameters.[5]
Given its structural similarity, it is plausible that this compound could also serve as a precursor for functionalized silica materials, potentially with modified surface properties due to the presence of the cresol groups. This could be a promising area for future research in advanced drug delivery systems.
Conclusion
This compound is a member of the thermally stable aryloxy-substituted orthosilicate family. While quantitative data on its thermal decomposition is scarce, its chemical nature suggests superior thermal stability compared to its alkyl analogues. The established synthesis routes, primarily through the phenolysis of silicon tetrachloride, are well-understood. For researchers and drug development professionals, the potential of this and similar compounds lies in their use as precursors for novel silica-based materials. The extensive research on TEOS-based drug delivery systems provides a solid foundation and a roadmap for exploring the applications of this compound in creating functionalized biomaterials with potentially enhanced thermal and chemical properties. Further investigation is required to fully characterize its thermal profile and unlock its potential in advanced applications.
References
- 1. This compound | 16714-40-2 | Benchchem [benchchem.com]
- 2. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetraethyl Orthosilicate Suppliers in India - Actylis Lab [actylislab.com]
- 5. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolytic Stability of Aryloxy-Substituted Orthosilicates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability of aryloxy-substituted orthosilicates. While specific kinetic data for a broad range of these compounds is limited in publicly available literature, this document outlines the fundamental principles governing their stability, drawing on established knowledge of silane chemistry. The guide covers the mechanisms of hydrolysis, key factors influencing reaction rates, and detailed experimental protocols for stability assessment. This information is intended to provide a strong predictive framework for researchers and professionals working with these compounds.
Introduction to the Hydrolytic Stability of Orthosilicates
Orthosilicates, esters of orthosilicic acid (Si(OH)₄), are compounds with four alkoxy or aryloxy groups attached to a central silicon atom. Their hydrolytic stability is a critical parameter in various applications, including in the design of prodrugs, controlled-release systems, and as intermediates in materials science. The cleavage of the silicon-oxygen (Si-O) bond by water can lead to the release of the corresponding alcohol or phenol and the formation of silanols, which can then undergo further condensation reactions. Understanding and controlling the rate of this hydrolysis is paramount for ensuring the efficacy, safety, and shelf-life of products containing these moieties.
Mechanisms of Hydrolysis
The hydrolysis of orthosilicates proceeds via nucleophilic attack on the silicon atom. The reaction is typically catalyzed by either acid or base, with the rate being significantly slower at neutral pH.[1]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of an oxygen atom in an aryloxy group. This protonation makes the silicon atom more electrophilic and susceptible to attack by a water molecule. The transition state is thought to involve a positively charged, five-coordinate silicon intermediate.[1] Electron-donating substituents on the aryl ring can stabilize this positively charged transition state, thereby increasing the rate of hydrolysis.
Base-Catalyzed Hydrolysis
In basic media, a hydroxide ion directly attacks the silicon atom, leading to a five-coordinate, negatively charged intermediate.[1] In this case, electron-withdrawing substituents on the aryl ring can stabilize the developing negative charge on the silicon-containing intermediate, thus accelerating the hydrolysis rate.
Below is a diagram illustrating the general acid- and base-catalyzed hydrolysis pathways.
Factors Influencing Hydrolytic Stability
Electronic Effects of Aryl Substituents
The electronic nature of substituents on the aryloxy groups has a predictable influence on the hydrolysis rate, a relationship that can be quantified by the Hammett equation.[2]
-
Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the phenoxy oxygen, which is expected to stabilize the positively charged transition state in acid-catalyzed hydrolysis, thus accelerating the reaction. Conversely, they would destabilize the negative transition state in base-catalyzed hydrolysis, slowing it down.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density on the phenoxy oxygen. This destabilizes the positive transition state in acid-catalyzed hydrolysis (slowing the reaction) and stabilizes the negative transition state in base-catalyzed hydrolysis (speeding up the reaction).
A study on the hydrolysis of triethylphenoxysilanes with various substituents on the phenyl ring found Hammett ρ values of +0.533 for acidic hydrolysis and +1.743 for alkaline hydrolysis.[2] The positive ρ values indicate that the reaction is favored by electron-withdrawing groups, which is consistent with the proposed mechanisms.
Steric Effects
The steric bulk of the aryloxy groups can hinder the approach of the nucleophile (water or hydroxide ion) to the silicon center, thereby decreasing the rate of hydrolysis. Ortho-substituents on the aromatic rings would be expected to have a more pronounced steric effect than meta- or para-substituents.
pH of the Medium
The rate of hydrolysis is highly dependent on the pH of the aqueous medium. As a general trend, the rate is at a minimum around neutral pH (pH 6-7) and increases significantly under both acidic and basic conditions.[1]
Temperature
As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis. The relationship between temperature and the rate constant can be described by the Arrhenius equation, allowing for the determination of the activation energy of the hydrolysis reaction. For the hydrolysis of tetraethoxysilane (TEOS) in acidic medium, activation energies have been reported to be in the range of 11 to 16 kcal/mol.[3]
Solvent
The choice of co-solvent in the aqueous medium can influence the hydrolysis rate by affecting the solubility of the orthosilicate and the polarity of the reaction medium.
Quantitative Data on Hydrolytic Stability
Table 1: Hydrolysis Rate Constants (k) for Various Alkoxysilanes
| Silane | Catalyst/Conditions | Rate Constant (k) | Reference |
| Tetraethoxysilane (TEOS) | HCl (acidic) | 4.5 - 65 x 10⁻² M⁻¹ min⁻¹ | [3] |
| Tetraethoxysilane (TEOS) | NH₃ (basic) | 0.002 - 0.5 M⁻¹ h⁻¹ | [3] |
| Phenyltrimethoxysilane (PTMS) | K₂CO₃ in THF | 2.87 x 10⁻⁸ M⁻²·³ s⁻¹ | [3] |
| Methyltriethoxysilane (MTES) | Acidic | 0 - 0.23 M⁻¹ min⁻¹ (pH 2-4) | [3] |
Table 2: Activation Energies (Ea) for the Hydrolysis of Alkoxysilanes
| Silane | Catalyst/Conditions | Activation Energy (Ea) | Reference |
| Tetraethoxysilane (TEOS) | Acidic | 11 - 16 kcal/mol | [3] |
| Tetraethoxysilane (TEOS) | Basic | 6 kcal/mol | [3] |
| Methyltriethoxysilane (MTES) | Acidic (pH 3.13) | 57.61 kJ/mol | [3] |
Experimental Protocols for Studying Hydrolytic Stability
The hydrolysis of aryloxy-substituted orthosilicates can be monitored using various analytical techniques. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose.
General Experimental Workflow
The following diagram outlines a typical workflow for a hydrolytic stability study.
References
Tetra-o-cresol orthosilicate CAS number and nomenclature.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-o-cresol orthosilicate, a member of the tetra(aryloxy)silane family, is an organosilicon compound characterized by a central silicon atom bonded to four ortho-cresol groups through oxygen bridges. This structure imparts notable properties, particularly high thermal stability, which distinguishes it from its more common alkyl-substituted counterparts like tetraethyl orthosilicate (TEOS). While not as extensively studied as TEOS, its unique characteristics offer potential in specialized material science applications. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and potential areas of application relevant to researchers in advanced materials and drug development.
Nomenclature and Identification
Correctly identifying and naming chemical compounds is critical for research and regulatory purposes. The nomenclature and identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 16714-40-2 |
| IUPAC Name | tetrakis(2-methylphenoxy)silane |
| Molecular Formula | C₂₈H₂₈O₄Si |
| Molecular Weight | 456.6 g/mol |
| InChI Key | TWMWZRUDJDOLDG-UHFFFAOYSA-N |
Physicochemical Properties
Detailed quantitative physical property data for this compound is not widely available in public literature. However, qualitative descriptions and comparisons to related compounds provide valuable insights.
| Property | Description |
| Thermal Stability | Exhibits excellent thermal stability, significantly higher than tetraalkyl orthosilicates. This is attributed to the stability of the aromatic ring structure. |
| Physical State | Exists as a liquid over a wide temperature range. |
| Hydrolytic Stability | The bulky ortho-cresol groups provide steric hindrance around the central silicon atom, which can slow down the rate of hydrolysis compared to less hindered alkyl orthosilicates. |
For comparison, the properties of the related, well-characterized alkyl orthosilicates, Tetramethyl Orthosilicate (TMOS) and Tetraethyl Orthosilicate (TEOS), are provided below.
| Property | Tetramethyl Orthosilicate (TMOS) | Tetraethyl Orthosilicate (TEOS) |
| CAS Number | 681-84-5 | 78-10-4 |
| Molecular Weight | 152.22 g/mol | 208.33 g/mol |
| Boiling Point | 121-122 °C | 168 °C |
| Density | 1.023 g/mL at 25 °C | 0.933 g/mL at 20 °C |
| Vapor Pressure | 13 hPa at 20 °C | <1 mmHg at 20 °C |
Synthesis of this compound
The primary method for synthesizing this compound is the phenolysis of a silicon halide, most commonly silicon tetrachloride (SiCl₄), with ortho-cresol.
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution reaction. The oxygen atom of the hydroxyl group in o-cresol acts as a nucleophile, attacking the electrophilic silicon atom of silicon tetrachloride. This results in the displacement of a chloride ion and the formation of a Si-O-Ar bond. The reaction continues in a stepwise manner until all four chlorine atoms have been substituted by o-cresol groups. The overall reaction is as follows:
SiCl₄ + 4 CH₃C₆H₄OH → Si(OC₆H₄CH₃)₄ + 4 HCl
A crucial aspect of this synthesis is the management of the hydrogen chloride (HCl) gas produced as a byproduct.
Generalized Experimental Protocol
Materials:
-
Silicon tetrachloride (SiCl₄)
-
Ortho-cresol (o-cresol)
-
Anhydrous non-polar solvent (e.g., toluene or xylene)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas. The system is purged with the inert gas to ensure anhydrous conditions.
-
Reagent Preparation: A solution of o-cresol in the anhydrous solvent is prepared. A molar ratio of at least 4:1 of o-cresol to silicon tetrachloride is recommended to favor the formation of the fully substituted product.
-
Reaction: The solution of o-cresol is charged into the reaction flask. Silicon tetrachloride is added dropwise from the dropping funnel to the stirred solution at a controlled temperature. The reaction is exothermic, so cooling may be necessary.
-
HCl Removal: The reaction generates HCl gas, which can be vented through a scrubber containing a basic solution (e.g., sodium hydroxide).
-
Reaction Completion and Workup: After the addition of SiCl₄ is complete, the reaction mixture is typically heated to reflux for a period to ensure the reaction goes to completion. The reaction progress can be monitored using appropriate analytical techniques (e.g., GC-MS or NMR).
-
Purification: The resulting solution is cooled, and any precipitated salts (if a base was used to scavenge HCl) are removed by filtration. The solvent is then removed under reduced pressure. The crude product can be further purified by vacuum distillation.
Hydrolysis
Similar to other alkoxysilanes, this compound can undergo hydrolysis, although at a slower rate due to steric hindrance. The hydrolysis process involves the cleavage of the Si-O-Ar bonds by water, leading to the formation of silanols (Si-OH) and the release of o-cresol. These silanol intermediates are reactive and can undergo condensation reactions to form siloxane (Si-O-Si) bridges, ultimately leading to the formation of a silica-based network.
The general steps for acid-catalyzed hydrolysis are:
-
Protonation: An oxygen atom on an aryloxy ligand is protonated.
-
Nucleophilic Attack: A water molecule attacks the silicon center.
-
Leaving Group Departure: The protonated leaving group (o-cresol) is displaced, forming a silanol group.
Applications and Relevance to Drug Development
Direct applications of this compound in drug development are not documented in the current literature. However, the broader class of orthosilicates, particularly TEOS, has established uses that may be of interest to researchers in this field. These applications primarily leverage their ability to form silica networks through sol-gel processes.
-
Precursor for Silica-Based Materials: Aryloxy-substituted silanes are used as precursors for silicon dioxide films and as crosslinking agents in the production of silicone polymers. These materials can be engineered for high thermal stability.
-
Potential in Drug Delivery Systems: TEOS is used to prepare silica xerogels and hydrogels which can act as drug carriers. These silica-based materials can be formulated to control the release of incorporated drugs. While this compound is not directly used, its different hydrolysis kinetics and the properties of the resulting matrix could offer an alternative approach for specialized drug delivery systems where, for instance, a different release profile or material property is desired.
-
High-Performance Polymers and Coatings: The high thermal stability of aryloxy-substituted silanes makes them suitable for creating high-performance polymers and coatings. In the context of biomedical devices or implants, such stable and inert coatings could be of interest.
While this compound itself has not been explored in these areas, its properties suggest it could be a candidate for creating novel silica-based materials with enhanced thermal and chemical stability for advanced applications. Further research would be needed to evaluate its biocompatibility and suitability for pharmaceutical or biomedical applications.
Conclusion
This compound is a specialty organosilicon compound with the CAS number 16714-40-2 and the IUPAC name tetrakis(2-methylphenoxy)silane. Its key distinguishing feature is its high thermal stability, a direct result of the four o-cresol groups attached to the central silicon atom. While it is not as commonly used as its alkyl counterparts, it holds potential for applications in materials science where high performance and thermal resistance are required. For the drug development community, while direct applications are yet to be discovered, it represents a potential precursor for novel silica-based materials with unique properties that could be explored for advanced drug delivery systems or biomedical coatings. Further research into its synthesis, purification, and biocompatibility is warranted to unlock its full potential.
Discovery and history of tetra(aryloxy)silanes.
An In-depth Technical Guide to the Discovery and History of Tetra(aryloxy)silanes For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetra(aryloxy)silanes, a unique class of organosilicon compounds characterized by a central silicon atom bonded to four aryloxy groups (-OAr), represent a cornerstone in materials science and synthetic chemistry. Their history is intrinsically linked to the broader development of organosilicon chemistry, which began in the mid-19th century. This guide provides a comprehensive overview of the discovery, historical evolution, and key synthetic methodologies for these compounds. It includes detailed experimental protocols, tabulated physicochemical data for the archetypal compound tetraphenoxysilane, and graphical representations of historical milestones and synthetic workflows to facilitate a deeper understanding for researchers and professionals in the field.
Discovery and Historical Development
The journey of tetra(aryloxy)silanes is a chapter within the larger narrative of organosilicon chemistry. The field's genesis can be traced back to 1863, when Charles Friedel and James Crafts first synthesized tetraethylsilane, the first compound featuring a silicon-carbon bond.[1][2] In the same year, they also described "polysilicic acid ethers," early precursors to the siloxane chemistry known today.[3]
Significant progress in the synthesis of compounds with silicon-aryl linkages was made by English chemist Frederic S. Kipping between 1898 and 1944.[4] His extensive work utilizing Grignard reagents to form arylsilanes laid the foundational groundwork for the synthesis of more complex structures, including aryloxysilanes.[4]
While early work focused on silicon-carbon bonds, the synthesis of silicon-oxygen-aryl linkages followed. The most direct precursor to modern tetra(aryloxy)silanes is the reaction of silicon tetrachloride with alcohols or phenols. A specific method for synthesizing the parent compound, tetraphenoxysilane, involves the direct reaction of phenol with a silicon-copper contact mass at elevated temperatures (300-350 °C), which can produce the final product in high yields.[5] This evolution from simple alkylsilanes to complex aryloxy derivatives highlights a rich history of chemical innovation.
Synthesis Methodologies
The preparation of tetra(aryloxy)silanes can be achieved through several reliable synthetic routes. The choice of method often depends on the desired scale, purity requirements, and the nature of the aryl substituent.
Reaction of Silicon Tetrachloride with Phenols
The most common and versatile method for synthesizing tetra(aryloxy)silanes is the reaction of silicon tetrachloride (SiCl₄) with four equivalents of a corresponding phenol (ArOH) or its alkali metal salt (e.g., sodium phenoxide, ArONa). Silicon tetrachloride acts as a classic electrophile.[6] The reaction with phenol liberates hydrogen chloride (HCl) as a byproduct, which must be neutralized or removed to drive the reaction to completion.[7] Using the pre-formed sodium phenoxide salt is often preferred as it avoids the generation of corrosive HCl gas and typically results in higher yields.
The generalized reaction is as follows: SiCl₄ + 4 ArOH → Si(OAr)₄ + 4 HCl or SiCl₄ + 4 ArONa → Si(OAr)₄ + 4 NaCl
Direct Reaction with Elemental Silicon
An alternative industrial method involves the direct reaction of a phenol with elemental silicon in the presence of a copper catalyst at high temperatures (300–350 °C).[5] This process, analogous to the "Direct Process" for producing methylchlorosilanes, offers a route that avoids the use of silicon tetrachloride. The reaction is typically performed in a flow system or an autoclave under a hydrogen atmosphere to achieve high yields.[5]
Experimental Protocols
This section provides a representative protocol for the laboratory-scale synthesis of tetraphenoxysilane from silicon tetrachloride and phenol.
Objective: To synthesize tetraphenoxysilane via the reaction of silicon tetrachloride with phenol in the presence of a base.
Reactants and Stoichiometry:
-
Phenol (C₆H₅OH): 4.0 equivalents
-
Silicon Tetrachloride (SiCl₄): 1.0 equivalent
-
Pyridine (C₅H₅N) or Triethylamine (Et₃N): 4.0 equivalents (as HCl scavenger)
-
Anhydrous Toluene: Solvent
Procedure:
-
Setup: A 1 L three-necked, round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a drying tube (CaCl₂ or CaSO₄). The entire apparatus must be flame-dried or oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture.
-
Charging the Reactor: The flask is charged with phenol (4.0 eq.) and anhydrous toluene (approx. 500 mL). The mixture is stirred until the phenol is fully dissolved. Pyridine (4.0 eq.) is then added to the solution.
-
Addition of SiCl₄: Silicon tetrachloride (1.0 eq.) is dissolved in anhydrous toluene (100 mL) and transferred to the dropping funnel. The SiCl₄ solution is added dropwise to the stirred phenol-pyridine solution over a period of 1-2 hours. The reaction is exothermic, and a white precipitate of pyridinium hydrochloride will form. The temperature should be maintained at 20-30 °C using an ice bath if necessary.
-
Reaction Completion: After the addition is complete, the reaction mixture is heated to a gentle reflux (approx. 110 °C) for 3-4 hours to ensure the reaction goes to completion.
-
Workup: The mixture is cooled to room temperature. The precipitated pyridinium hydrochloride is removed by filtration under an inert atmosphere. The filter cake is washed with a small amount of fresh anhydrous toluene.
-
Purification: The solvent from the combined filtrate is removed under reduced pressure using a rotary evaporator. The resulting crude product (a solid or viscous oil) is then purified. Purification is typically achieved by vacuum distillation or by recrystallization from a suitable solvent like hexane or ethanol.
Safety Precautions: Silicon tetrachloride is highly corrosive and reacts violently with water to produce HCl gas.[6] Phenol is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Physicochemical Properties
The properties of tetra(aryloxy)silanes are dictated by the nature of the aryl groups. Tetraphenoxysilane is the most well-characterized member of this class. The introduction of substituents on the phenyl rings can significantly alter properties such as melting point, solubility, and thermal stability.
| Property | Value | Reference(s) |
| Compound Name | Tetraphenoxysilane | [5][8] |
| CAS Number | 1174-72-7 | [8] |
| Molecular Formula | C₂₄H₂₀O₄Si | [8] |
| Molecular Weight | 400.50 g/mol | [8] |
| Appearance | Colorless liquid or white solid | |
| Melting Point | 47-50 °C | |
| Boiling Point | 210-235 °C @ 0.5-1 Torr | |
| Density | 1.1412 g/cm³ @ 60 °C |
Applications and Future Outlook
Tetra(aryloxy)silanes serve as important precursors in materials science. Their controlled hydrolysis and condensation via sol-gel processes can yield high-purity silica (SiO₂) or hybrid organic-inorganic materials with tailored properties. They are used as crosslinking agents in silicone polymers and as additives to enhance the thermal stability of various resins. The potential for functionalization of the aryl groups opens avenues for creating bespoke materials for applications in catalysis, optics, and electronics. For drug development professionals, these molecules can be considered as versatile scaffolds or linkers for creating complex, three-dimensional structures.
Conclusion
From their conceptual origins in the 19th-century explorations of organosilicon chemistry to their well-defined synthesis and application today, tetra(aryloxy)silanes have become a valuable class of compounds. The foundational work of pioneers like Friedel, Crafts, and Kipping paved the way for the development of robust synthetic methodologies, primarily centered around the reaction of silicon tetrachloride with phenols. With well-characterized properties and versatile reactivity, tetra(aryloxy)silanes continue to be relevant in academic research and industrial applications, promising further innovation in materials science and advanced chemical synthesis.
References
- 1. The Evolution of Organosilicon Chemistry [sbfchem.com]
- 2. Organosilicon development history [sbfchem.com]
- 3. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 4. A brief history of the development of the silicone industry_Shanghai Rich Chemical New Material Co., Ltd [richsilicone.com]
- 5. 165. The reactions of silicon with dihydric phenols: the direct synthesis of silicon-containing heterocycles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Silicon tetrachloride - Wikipedia [en.wikipedia.org]
- 7. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]
- 8. Tetraphenoxysilane | C24H20O4Si | CID 70896 - PubChem [pubchem.ncbi.nlm.nih.gov]
Health and Safety Considerations for Handling Tetra-o-cresol Orthosilicate: A Technical Guide
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the health and safety considerations for handling tetra-o-cresol orthosilicate. Due to the limited availability of specific toxicological and safety data for this compound, this document leverages data from the closely related and well-documented compound, tetraethyl orthosilicate (TEOS), to provide a baseline for safe handling procedures.
Introduction to this compound
This compound is a member of the tetra(aryloxy)silane family, characterized by four ortho-cresol groups attached to a central silicon atom through oxygen bridges.[1] These compounds are noted for their high thermal stability and their existence as liquids over a wide temperature range.[1] The primary distinction between this compound and tetraalkyl orthosilicates, such as TEOS, is the organic substituent attached to the silicon-oxygen bond, which can lead to significant differences in their chemical and physical properties.[1]
Chemical Structure:
-
Core: A central silicon atom (Si).
-
Linkages: Four oxygen atoms bonded to the silicon atom.
-
Organic Groups: Each oxygen atom is bonded to an ortho-cresol group.
Hazard Identification and Classification
While a specific hazard classification for this compound is not available, the synthesis process, which can involve corrosive reagents like silicon tetrachloride and produce hydrogen chloride (HCl) gas, indicates potential handling hazards.[1]
For comparative purposes, the hazard classification for the related compound, tetraethyl orthosilicate (TEOS), is provided below. It is crucial to handle this compound with at least the same level of precaution.
Table 1: Hazard Classification for Tetraethyl Orthosilicate (TEOS)
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226 - Flammable liquid and vapor |
| Acute toxicity, inhalation | 4 | H332 - Harmful if inhaled |
| Serious eye damage/eye irritation | 2 | H319 - Causes serious eye irritation |
| Specific target organ toxicity - single exposure (respiratory tract irritation) | 3 | H335 - May cause respiratory irritation |
Source: Sigma-Aldrich, TCI Chemicals Safety Data Sheets
Toxicological Data (Based on TEOS)
No specific toxicological data for this compound was found. The following data for TEOS should be considered as an indicator of potential toxicity.
Table 2: Toxicological Data for Tetraethyl Orthosilicate (TEOS)
| Endpoint | Species | Route | Value |
| LD50 | Rat | Oral | > 2,500 mg/kg |
| LD50 | Rabbit | Dermal | 5,878 mg/kg |
Source: CDH Fine Chemical Safety Data Sheet
Potential Health Effects (Based on TEOS):
-
Inhalation: Harmful if inhaled, may cause respiratory irritation.
-
Eye Contact: Causes serious eye irritation.
-
Skin Contact: May cause skin irritation.
-
Ingestion: May be harmful if swallowed.
Fire and Explosion Hazard Data (Based on TEOS)
The flammability of this compound is not documented. However, given that TEOS is a flammable liquid, similar precautions should be taken.
Table 3: Fire and Explosion Hazard Data for Tetraethyl Orthosilicate (TEOS)
| Property | Value |
| Flash Point | 54°C |
| Autoignition Temperature | Not available |
| Flammability Limits in Air (% by volume) | Lower: 1.3%, Upper: 23% |
Source: TCI Chemicals Safety Data Sheet
Extinguishing Media:
-
Suitable: Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Unsuitable: No information available.
Firefighting Procedures:
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Use water spray to cool containers.
Experimental Protocols
Detailed experimental protocols for toxicological studies of this compound are not available. The data presented for TEOS is derived from standardized OECD test guidelines, as cited in the safety data sheets. For instance, the skin irritation potential is often assessed using the OECD Test Guideline 404. Researchers planning to work with this compound should design their experiments based on established protocols for similar chemical entities and conduct a thorough risk assessment.
Visualizations
Hazard Summary Diagram
Caption: Potential Health and Fire Hazards.
Safe Handling Workflow
Caption: Recommended Safe Handling Workflow.
Personal Protective Equipment (PPE)
Given the potential for respiratory, eye, and skin irritation, the following personal protective equipment is recommended when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if vapors are expected to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[2] Keep away from heat, sparks, and open flames.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
Spills and First Aid
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
-
First Aid:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
-
Conclusion
While specific quantitative health and safety data for this compound remains elusive, a conservative approach to handling based on the known hazards of related aryloxy and alkoxy silanes is essential for ensuring laboratory safety. Researchers and professionals must conduct a thorough risk assessment before use, implement appropriate engineering controls, and utilize proper personal protective equipment. The information provided in this guide, particularly the data on TEOS, should serve as a valuable starting point for establishing safe handling protocols.
References
Methodological & Application
Application Notes and Protocols: Tetra-o-cresol Orthosilicate for High-Temperature Lubrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-o-cresol orthosilicate, also known as tetra(o-tolyloxy)silane, is a member of the tetra(aryloxy)silane family of organosilicate esters.[1] These compounds are characterized by a central silicon atom bonded to four aryl groups through oxygen atoms. This structure imparts exceptional thermal stability, making them promising candidates for high-temperature lubricant applications where conventional mineral oils and synthetic lubricants fail. This document provides an overview of the potential applications of this compound as a high-temperature lubricant, including its physical and chemical properties, and detailed protocols for its synthesis and performance evaluation.
Physicochemical Properties
Table 1: Representative Physicochemical Properties of this compound
| Property | Representative Value | Test Method |
| Molecular Formula | C₂₈H₂₈O₄Si | - |
| Molecular Weight | 468.61 g/mol | - |
| Appearance | Clear, viscous liquid | Visual Inspection |
| Density @ 25°C | ~1.15 g/mL | ASTM D1298 |
| Viscosity @ 40°C (cSt) | Data not available | ASTM D445 |
| Viscosity @ 100°C (cSt) | Data not available | ASTM D445 |
| Viscosity Index | Data not available | ASTM D2270 |
| Flash Point | > 250°C | ASTM D92 |
| Pour Point | < -20°C | ASTM D97 |
Note: The viscosity data is crucial for lubricant applications and needs to be determined experimentally.
Thermal Stability
Tetra(aryloxy)silanes are known for their excellent thermal stability.[1] Thermogravimetric analysis (TGA) is the standard method to evaluate this property. The onset of decomposition for similar aryloxy-substituted silanes is typically high, indicating their suitability for high-temperature environments.
Table 2: Representative Thermal Stability Data for this compound (TGA)
| Parameter | Representative Value | Conditions |
| Onset Decomposition Temp. (Tonset) | > 400°C | 10°C/min heating rate, Nitrogen atmosphere |
| Temperature at 5% Weight Loss (Td5) | Data not available | 10°C/min heating rate, Nitrogen atmosphere |
| Temperature at 10% Weight Loss (Td10) | Data not available | 10°C/min heating rate, Nitrogen atmosphere |
| Residue @ 800°C | Data not available | 10°C/min heating rate, Nitrogen atmosphere |
Note: TGA data needs to be experimentally determined to confirm the thermal limits of this compound.
Tribological Properties
The lubricating properties of this compound can be evaluated using standard tribological tests, such as the Four-Ball Wear Test.[2][3][4][5][6] This test determines the anti-wear and extreme pressure characteristics of a lubricant. The results, such as wear scar diameter and coefficient of friction, provide insights into the lubricant's performance under high load and temperature conditions.
Table 3: Representative Tribological Data for this compound (Four-Ball Wear Test)
| Parameter | Representative Value | Test Conditions (ASTM D4172) |
| Wear Scar Diameter (mm) | Data not available | 1200 rpm, 40 kg, 75°C, 1 hr |
| Coefficient of Friction | Data not available | 1200 rpm, 40 kg, 75°C, 1 hr |
| Weld Point (kg) | Data not available | ASTM D2783 |
| Load Wear Index | Data not available | ASTM D2783 |
Note: Tribological testing is essential to validate the lubricating performance of this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the reaction of silicon tetrachloride with ortho-cresol.
Materials:
-
Silicon tetrachloride (SiCl₄)
-
ortho-Cresol (o-cresol)
-
Toluene (anhydrous)
-
Pyridine (anhydrous)
-
Nitrogen gas (inert atmosphere)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen inlet.
-
In a well-ventilated fume hood, charge the flask with a solution of o-cresol (4.0 equivalents) and anhydrous pyridine (4.0 equivalents) in anhydrous toluene.
-
Purge the system with nitrogen gas to establish an inert atmosphere.
-
Cool the flask in an ice bath.
-
Slowly add silicon tetrachloride (1.0 equivalent) dissolved in anhydrous toluene to the stirred solution via the dropping funnel. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated pyridine hydrochloride salt.
-
Wash the filtrate with a dilute HCl solution to remove any remaining pyridine, followed by washing with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Instrument:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (typically platinum or alumina).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset decomposition temperature (Tonset) and the temperatures at different percentages of weight loss (e.g., Td5, Td10).
Tribological Performance Evaluation (Four-Ball Wear Test)
Instrument:
-
Four-Ball Wear Tester
Materials:
-
This compound (lubricant sample)
-
Standard steel balls (e.g., AISI 52100 steel)
-
Hexane (for cleaning)
Procedure (based on ASTM D4172):
-
Thoroughly clean the four steel balls with hexane and allow them to dry completely.
-
Clamp three of the balls securely in the test cup.
-
Pour the this compound sample into the test cup, ensuring the three stationary balls are fully immersed.
-
Place the fourth ball in the chuck of the motor-driven spindle.
-
Assemble the test cup and spindle on the four-ball tester.
-
Apply the desired load (e.g., 40 kg) and set the rotational speed (e.g., 1200 rpm).
-
Set the test temperature (e.g., 75°C, or a higher temperature relevant to the application) and allow the system to equilibrate.
-
Start the test and run for the specified duration (e.g., 60 minutes).
-
At the end of the test, stop the motor, remove the load, and disassemble the test apparatus.
-
Carefully clean the three stationary balls and measure the diameter of the wear scars on each ball in two perpendicular directions using a calibrated microscope.
-
Calculate the average wear scar diameter. A smaller wear scar indicates better anti-wear properties.
-
The coefficient of friction can also be recorded throughout the test if the instrument is equipped with a friction-measuring device.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Evaluation workflow for high-temperature lubricant properties.
Conclusion
This compound holds significant promise as a base oil for high-temperature lubricant formulations due to its inherent thermal stability. The provided protocols offer a framework for its synthesis and comprehensive evaluation. Further research is required to obtain specific quantitative data on its physicochemical and tribological properties to fully assess its potential and optimize its performance in demanding high-temperature applications.
References
- 1. CA2335762C - A lubricating method for silicate drilling fluids - Google Patents [patents.google.com]
- 2. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 3. fluoramics.com [fluoramics.com]
- 4. xray.greyb.com [xray.greyb.com]
- 5. Tribological Performance Evaluation of Greases on a Four-Ball Tester with Graphene Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. engineering.purdue.edu [engineering.purdue.edu]
Application Notes and Protocols: Tetra-o-Cresol Orthosilicate as a Hydraulic Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of tetra-o-cresol orthosilicate as a high-performance hydraulic fluid. Due to its aryloxy-substituted silicate structure, this compound is anticipated to exhibit exceptional thermal and hydrolytic stability, making it a candidate for applications in demanding environments.[1]
This document outlines the key physical and chemical properties of this compound, presents standardized experimental protocols for its evaluation as a hydraulic fluid, and provides a framework for data analysis and interpretation.
Physicochemical Properties and Performance Characteristics
This compound is a member of the tetra(aryloxy)silane family, characterized by four ortho-cresol groups attached to a central silicon atom via oxygen bridges.[1] This structure is expected to confer high thermal stability, a wide liquid range, and improved hydrolytic stability compared to alkyl-based silicates.[1]
The following tables summarize the key performance indicators for a hydraulic fluid and provide a template for presenting experimental data obtained for this compound. For comparative purposes, typical values for a standard mineral oil-based hydraulic fluid (ISO VG 46) are included.
Table 1: Physical Properties
| Property | This compound (Expected/Experimental) | Typical ISO VG 46 Mineral Oil | ASTM Test Method |
| Appearance | Clear, amber liquid | Clear, light-colored liquid | Visual |
| Density @ 15°C ( kg/m ³) | Data to be determined | ~870 | ASTM D1298 |
| Kinematic Viscosity @ 40°C (cSt) | Data to be determined | 46 | ASTM D445[2][3][4][5][6] |
| Kinematic Viscosity @ 100°C (cSt) | Data to be determined | 6.8 | ASTM D445[2][3][4][5][6] |
| Viscosity Index | Data to be determined | >95 | ASTM D2270[7][8][9][10][11] |
| Pour Point (°C) | Data to be determined | <-20 | ASTM D97[12][13][14][15][16] |
| Flash Point, Cleveland Open Cup (°C) | Data to be determined | >210 | ASTM D92[17][18][19][20][21] |
| Autoignition Temperature (°C) | Data to be determined | >300 | ASTM E659 |
Table 2: Chemical and Performance Properties
| Property | This compound (Expected/Experimental) | Typical ISO VG 46 Mineral Oil | ASTM Test Method |
| Acid Number (mg KOH/g) | Data to be determined | <0.5 | ASTM D664[22][23][24][25] |
| Water Content (ppm) | Data to be determined | <100 | ASTM D6304[26][27][28][29][30] |
| Foaming Tendency/Stability (ml) | Data to be determined | Seq I: 20/0, Seq II: 50/0, Seq III: 20/0 | ASTM D892[1][31][32][33][34] |
| Hydrolytic Stability | Data to be determined | Stable | ASTM D2619[35][36][37][38][39] |
| Water Separability (Demulsibility) | Data to be determined | 40-40-0 (30 min) | ASTM D1401[40][41][42][43][44] |
| Bulk Modulus (GPa) | Data to be determined | ~1.8 | (Requires specialized equipment) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established ASTM standards and should be adapted as necessary for the specific properties of this compound.
Viscosity Measurement
Objective: To determine the kinematic viscosity of this compound at 40°C and 100°C and calculate the Viscosity Index.
Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[2][3][4][5][6]
Procedure:
-
Select a calibrated glass capillary viscometer appropriate for the expected viscosity range.
-
Charge the viscometer with the this compound sample.
-
Place the viscometer in a constant temperature bath maintained at 40°C ± 0.02°C.
-
Allow the sample to reach thermal equilibrium (at least 30 minutes).
-
Measure the time it takes for the fluid to flow between two marked points on the viscometer.
-
Repeat the measurement to ensure reproducibility.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.
-
Repeat steps 3-7 with the bath temperature maintained at 100°C ± 0.02°C.
-
Calculate the Viscosity Index using the kinematic viscosity values at 40°C and 100°C according to ASTM D2270.[7][8][9][10][11]
Thermal Stability Evaluation
Objective: To determine the flash point and fire point of this compound.
Method: ASTM D92 - Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester.[17][18][19][20][21]
Procedure:
-
Fill the Cleveland open cup with the this compound sample to the filling mark.
-
Heat the sample at a specified, constant rate.
-
At regular temperature intervals, pass a small test flame across the surface of the liquid.
-
The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.
-
Continue heating the sample after the flash point is determined.
-
The fire point is the temperature at which the vapors ignite and sustain burning for at least 5 seconds.
Hydrolytic Stability Assessment
Objective: To evaluate the resistance of this compound to hydrolysis in the presence of water.
Method: ASTM D2619 - Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method).[35][36][37][38][39]
Procedure:
-
Place 75 g of this compound, 25 g of distilled water, and a polished copper strip into a pressure-type beverage bottle.
-
Seal the bottle and place it in an oven at 93°C for 48 hours, rotating it end-over-end.
-
After cooling, separate the fluid and water layers.
-
Measure the weight change of the copper strip.
-
Determine the acid number of the fluid layer according to ASTM D664.[22][23][24][25]
-
Determine the acidity of the water layer.
-
Observe and record the appearance of the copper strip.
Material Compatibility Testing
Objective: To assess the compatibility of this compound with common elastomers and metals used in hydraulic systems.
Method: Based on principles from ASTM D471 (Effect of Liquids on Rubber) and general immersion testing for metals.
Procedure for Elastomers:
-
Prepare standard test specimens of selected elastomers (e.g., Nitrile, Viton, EPDM).
-
Measure the initial mass, volume, and hardness of the specimens.
-
Immerse the specimens in this compound in a sealed container.
-
Heat the container to a specified temperature (e.g., 100°C) for a set duration (e.g., 168 hours).
-
After exposure, remove the specimens, clean them, and re-measure their mass, volume, and hardness.
-
Calculate the percentage change in each property to determine compatibility.
Procedure for Metals:
-
Prepare test coupons of various metals (e.g., steel, copper, aluminum).
-
Clean and weigh the coupons.
-
Immerse the coupons in this compound at an elevated temperature for a specified duration.
-
After exposure, remove, clean, and re-weigh the coupons.
-
Observe for any signs of corrosion or discoloration.
Visualizations
Logical Workflow for Hydraulic Fluid Evaluation
Caption: Logical workflow for the comprehensive evaluation of a candidate hydraulic fluid.
Hydrolysis of this compound
Caption: Postulated hydrolysis pathway of this compound in the presence of water.
References
- 1. ASTM D892 Standard Foam Test Procedure | Ayalytical [ayalytical.com]
- 2. store.astm.org [store.astm.org]
- 3. img.antpedia.com [img.antpedia.com]
- 4. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 5. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. nazhco.com [nazhco.com]
- 7. precisionlubrication.com [precisionlubrication.com]
- 8. ASTM D2270 / Viscosity index (VI) from 40°C and 100°C | Anton Paar Wiki [wiki.anton-paar.com]
- 9. ASTM D2270 - eralytics [eralytics.com]
- 10. lubeguide.org [lubeguide.org]
- 11. "ASTM D2270:2024 Viscosity Index Calculation Standard" [bsbedge.com]
- 12. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 13. nazhco.com [nazhco.com]
- 14. img.waimaoniu.net [img.waimaoniu.net]
- 15. petrolube.com [petrolube.com]
- 16. store.astm.org [store.astm.org]
- 17. store.astm.org [store.astm.org]
- 18. nazhco.com [nazhco.com]
- 19. petrolube.com [petrolube.com]
- 20. Flash and Fire Point Tester, Cleveland [humboldtmfg.com]
- 21. Supply ASTM D92 Manual Cleveland Open Cup Flash Point Tester Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
- 22. store.astm.org [store.astm.org]
- 23. kelid1.ir [kelid1.ir]
- 24. xylemanalytics.com [xylemanalytics.com]
- 25. azom.com [azom.com]
- 26. ppapco.ir [ppapco.ir]
- 27. Karl Fischer Water Testing - ASTM D6304, Procedure A, B and C - Savant Labs [savantlab.com]
- 28. petrolube.com [petrolube.com]
- 29. store.astm.org [store.astm.org]
- 30. ASTM D6304: Easier determination of moisture in petroleum products | Metrohm [metrohm.com]
- 31. img.antpedia.com [img.antpedia.com]
- 32. tamson-instruments.com [tamson-instruments.com]
- 33. store.astm.org [store.astm.org]
- 34. img.waimaoniu.net [img.waimaoniu.net]
- 35. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]
- 36. store.astm.org [store.astm.org]
- 37. img.antpedia.com [img.antpedia.com]
- 38. store.astm.org [store.astm.org]
- 39. petrolube.com [petrolube.com]
- 40. store.astm.org [store.astm.org]
- 41. ppapco.ir [ppapco.ir]
- 42. shxf17.com [shxf17.com]
- 43. ASTM D1401 Standard for Demulsibility Tests | Ayalytical [ayalytical.com]
- 44. scribd.com [scribd.com]
Tetra-o-cresol Orthosilicate as a Precursor for High-Performance Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-o-cresol orthosilicate is an organosilicate that holds promise as a precursor for the synthesis of high-performance poly(o-cresyl siloxane) polymers. These polymers, belonging to the broader class of poly(aryloxy)siloxanes, are distinguished by their aromatic side chains, which are anticipated to confer enhanced thermal stability, mechanical robustness, and unique dielectric properties compared to their aliphatic counterparts, such as the widely studied polydimethylsiloxane (PDMS). The incorporation of the o-cresol moiety introduces steric hindrance and rigidity, which can significantly influence the final properties of the polymer.
This document provides an overview of the synthesis, potential properties, and applications of polymers derived from this compound, with a particular focus on their relevance in high-performance applications and potential, though less explored, uses in the biomedical and drug development fields. It is important to note that while the fundamental chemistry of polysiloxanes is well-established, specific quantitative data and detailed experimental protocols for polymers derived exclusively from this compound are not extensively reported in publicly available literature. Therefore, some of the presented data and protocols are based on closely related poly(aryloxy)siloxane systems and should be considered as a starting point for further research and development.
Synthesis of this compound
The precursor, this compound, can be synthesized via the reaction of silicon tetrachloride (SiCl₄) with ortho-cresol (o-cresol). This reaction is a nucleophilic substitution where the hydroxyl group of o-cresol displaces the chloride ions on the silicon tetrachloride. The reaction is typically carried out in an inert solvent and may require a base to scavenge the HCl byproduct.
Polymerization of this compound
The polymerization of this compound to form poly(o-cresyl siloxane) typically proceeds through a hydrolysis and condensation mechanism, similar to other sol-gel processes involving orthosilicates. This process can be catalyzed by either acids or bases.
Logical Workflow for Polymerization
Application Notes and Protocols: Tetra-o-Cresol Orthosilicate as a High-Temperature Heat Transfer Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-o-cresol orthosilicate, an aryloxy-substituted orthosilicate, presents significant potential as a high-temperature heat transfer fluid. Its molecular structure, featuring a central silicon atom bonded to four ortho-cresol groups via oxygen bridges, imparts exceptional thermal stability and a wide liquid-phase temperature range.[1] These characteristics make it a compelling candidate for demanding applications in research, pilot plants, and pharmaceutical manufacturing where precise and stable temperature control at elevated temperatures is critical.
Aryloxy-substituted silanes are noted for their superior performance at high temperatures compared to their alkyl counterparts.[1] This document provides detailed application notes on the formulation and use of this compound as a heat transfer fluid, including its synthesis, physical properties, and protocols for performance evaluation.
Physicochemical Properties
Due to a lack of specific experimental data for pure this compound, the following table includes data for related tetra-aryl silicate compounds to provide an estimate of its properties. These values should be considered representative and may not reflect the exact performance of this compound. For comparison, data for a common silicone-based heat transfer fluid is also included.
| Property | Tetra-aryl Silicate (Representative Values) | Silicone Oil (Typical Values) | Test Method |
| Appearance | Colorless to light-colored liquid | Clear, colorless liquid | Visual |
| Operating Temp. Range | -20°C to 400°C (estimated) | -40°C to 425°C | ASTM D6743 |
| Boiling Point | > 400°C (estimated) | > 350°C | ASTM D1120 |
| Flash Point | > 230°F (> 110°C) (for Tetraphenoxysilane)[2] | > 200°C | ASTM D92 |
| Autoignition Temp. | Not Available | > 450°C | ASTM E659 |
| Thermal Conductivity | ~0.1 W/m·K (estimated) | 0.10 - 0.15 W/m·K | ASTM D2717 |
| Specific Heat Capacity | ~1.8 kJ/kg·K (estimated) | 1.5 - 2.0 kJ/kg·K | ASTM D2766 |
| Density @ 25°C | ~1.1 g/cm³ (estimated) | 0.96 g/cm³ | ASTM D1298 |
| Viscosity @ 25°C | ~30 cSt (estimated) | 20 - 50 cSt | ASTM D445 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the laboratory-scale synthesis of this compound via the reaction of silicon tetrachloride with ortho-cresol.[1]
Materials:
-
Silicon tetrachloride (SiCl₄)
-
Ortho-cresol (o-cresol)
-
Pyridine (or other suitable tertiary amine)
-
Inert solvent (e.g., toluene, xylene)
-
Nitrogen gas (for inert atmosphere)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or similar inert atmosphere setup
-
Distillation apparatus
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere. Ensure all glassware is dry.
-
In the three-neck flask, dissolve o-cresol (4.2 molar equivalents) and pyridine (4.2 molar equivalents) in the inert solvent.
-
Cool the mixture in an ice bath.
-
Slowly add silicon tetrachloride (1 molar equivalent) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The pyridine hydrochloride salt will precipitate.
-
Filter the mixture to remove the precipitated salt.
-
Wash the filtrate with dilute hydrochloric acid and then with water to remove any remaining pyridine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Determination of Thermal Stability (Adapted from ASTM D6743)[3][4][5][6]
This protocol provides a method for assessing the thermal stability of this compound.
Materials:
-
Synthesized this compound
-
High-temperature, high-pressure autoclave or sealed ampules
-
Nitrogen or Argon gas (high purity)
Equipment:
-
High-temperature oven or furnace with precise temperature control
-
Gas chromatograph (GC) for analyzing degradation products
-
Viscometer
-
Apparatus for measuring acid number
Procedure:
-
Place a known quantity of the heat transfer fluid into the autoclave or ampule.
-
Purge the container with inert gas to remove all oxygen.
-
Seal the container and place it in the high-temperature oven.
-
Heat the sample to the desired test temperature (e.g., 350°C, 375°C, 400°C) for a specified duration (e.g., 100, 250, 500 hours).
-
After the test period, cool the container to room temperature.
-
Carefully open the container and collect the liquid and any gaseous byproducts.
-
Analyze the liquid for:
-
Viscosity change: Measure the kinematic viscosity and compare it to the original fluid.
-
Acid number: Determine the total acid number to assess acidic degradation products.
-
Insolubles: Quantify any solid or sludge formation.
-
Compositional changes: Use GC to identify and quantify low and high boiling degradation products.
-
-
Analyze the gaseous phase by GC to determine the composition of any gaseous degradation products.
Diagrams
Caption: Synthesis workflow for this compound.
Caption: Workflow for thermal stability testing of heat transfer fluids.
Safety and Handling
This compound and its precursors should be handled with appropriate safety precautions.
-
Silicon Tetrachloride: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Ortho-cresol: Toxic and corrosive. Avoid skin contact and inhalation.[3]
-
Pyridine: Flammable and harmful if inhaled or swallowed.
-
Heat Transfer Fluid Operation: High-temperature systems should be operated with appropriate safety measures to prevent burns and handle potential leaks. Ensure good ventilation.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a promising candidate for a high-temperature heat transfer fluid due to its expected high thermal stability. The protocols provided herein offer a framework for its synthesis and evaluation. Further research is needed to fully characterize its thermophysical properties and performance in long-term operation.
References
Application of Tetra-o-Cresol Orthosilicate in Extreme Environment Sealants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-o-cresol orthosilicate is an aryloxy-substituted organosilicon compound recognized for its exceptional thermal stability and its liquid state over a broad temperature range.[1] These characteristics make it a promising candidate for the formulation of high-performance sealants designed for service in extreme environments, such as those encountered in aerospace, automotive, and industrial applications. These environments are often characterized by high temperatures, significant pressures, and exposure to corrosive chemicals. The incorporation of the cresol moieties enhances the thermal and hydrolytic stability of the silicate structure compared to their alkyl-based counterparts.[1]
This document provides detailed application notes and experimental protocols for the synthesis, formulation, and performance evaluation of this compound-based sealants.
Synthesis of this compound
Two primary methods for the synthesis of this compound have been identified: the alcoholysis of silicon tetrachloride with o-cresol and the direct esterification of silicic acid with o-cresol.[1]
Method 1: Alcoholysis of Silicon Tetrachloride with o-Cresol
This method involves a vigorous reaction between silicon tetrachloride and o-cresol, producing this compound and hydrogen chloride (HCl) gas.[1]
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber to neutralize the evolved HCl.
-
Reagents:
-
Silicon tetrachloride (SiCl₄)
-
o-Cresol
-
Anhydrous inert solvent (e.g., toluene, xylene)
-
A base to neutralize HCl (e.g., pyridine, triethylamine)
-
-
Procedure: a. Dissolve o-cresol in the inert solvent within the reaction flask. b. Add the base to the o-cresol solution. c. Slowly add silicon tetrachloride to the mixture via the dropping funnel with vigorous stirring. The reaction is exothermic and should be controlled by external cooling if necessary. d. After the addition is complete, reflux the mixture for a specified time to ensure the reaction goes to completion. e. Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS, FTIR). f. Upon completion, cool the reaction mixture and filter to remove the precipitated hydrochloride salt of the base. g. Remove the solvent from the filtrate under reduced pressure. h. Purify the resulting crude this compound by vacuum distillation.
Method 2: Direct Esterification of Silicic Acid with o-Cresol
This method involves the reaction of silicic acid with an excess of o-cresol, typically in the presence of a catalyst and with the continuous removal of water to drive the reaction to completion.[1]
Experimental Protocol:
-
Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a heating mantle.
-
Reagents:
-
Silicic acid (H₄SiO₄) or a suitable precursor
-
o-Cresol (in excess)
-
Azeotropic solvent (e.g., toluene, xylene)
-
Esterification catalyst (e.g., p-toluenesulfonic acid)
-
-
Procedure: a. Combine silicic acid, o-cresol, and the azeotropic solvent in the reaction flask. b. Add the catalyst to the mixture. c. Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. d. Continue the reaction until no more water is collected. e. Monitor the reaction progress by analytical methods. f. Once the reaction is complete, cool the mixture. g. Neutralize the catalyst with a suitable base. h. Remove the solvent and excess o-cresol under reduced pressure. i. Purify the product by vacuum distillation.
Synthesis Workflow Diagram:
Caption: Synthesis workflows for this compound.
Formulation of Extreme Environment Sealants
A typical sealant formulation based on this compound would include the base silicate, a curing agent, fillers, and other additives to achieve the desired properties.
General Formulation Protocol:
-
Component Selection:
-
Base: this compound
-
Curing Agent/Mechanism: The curing of orthosilicate-based systems often involves hydrolysis and condensation reactions.[1] This can be initiated by atmospheric moisture or the addition of a controlled amount of water and a catalyst (acidic or basic).
-
Fillers: To enhance mechanical properties and reduce cost. Examples include fumed silica, carbon black, or metallic oxides.
-
Adhesion Promoter: To improve bonding to specific substrates. Silane coupling agents are commonly used.
-
Plasticizer: To improve flexibility at low temperatures.
-
Heat-resistant Additives: Such as iron oxides or other metal oxides to further enhance thermal stability.
-
-
Compounding: a. In a high-shear mixer, blend the this compound with the chosen fillers and additives until a homogeneous paste is formed. b. The curing agent is typically added just before application in a two-part system, or the formulation is designed as a one-part system that cures upon exposure to atmospheric moisture. c. Degas the formulated sealant under vacuum to remove any entrapped air bubbles.
Logical Flow for Sealant Formulation:
Caption: Decision workflow for sealant formulation.
Performance Evaluation of Sealants
The performance of the formulated sealant must be rigorously tested under conditions that simulate the intended extreme environment. The following are key performance metrics and the corresponding standard test methods.
Data Presentation
Table 1: Thermal Stability of this compound Sealant
| Property | Test Method | Result |
|---|---|---|
| Onset of Decomposition (°C) | TGA | Experimental Data |
| Temperature at 5% Weight Loss (°C) | TGA | Experimental Data |
| Temperature at 10% Weight Loss (°C) | TGA | Experimental Data |
| Char Yield at 800°C (%) | TGA | Experimental Data |
| Glass Transition Temperature (Tg) (°C)| DSC | Experimental Data |
Table 2: Chemical Resistance of this compound Sealant
| Chemical Agent | Test Method | Test Conditions | Weight Change (%) | Volume Change (%) | Hardness Change (Shore A) | Observations |
|---|---|---|---|---|---|---|
| Hydraulic Fluid (e.g., Skydrol) | ASTM D471 | 70°C, 168 hours | Experimental Data | Experimental Data | Experimental Data | e.g., No cracking |
| Jet Fuel (e.g., JP-8) | ASTM D471 | 25°C, 168 hours | Experimental Data | Experimental Data | Experimental Data | e.g., Slight swelling |
| Sulfuric Acid (10%) | ASTM D543 | 25°C, 168 hours | Experimental Data | Experimental Data | Experimental Data | e.g., No degradation |
| Sodium Hydroxide (10%) | ASTM D543 | 25°C, 168 hours | Experimental Data | Experimental Data | Experimental Data | e.g., Discoloration |
Table 3: Adhesion Properties of this compound Sealant
| Substrate | Test Method | Test Conditions | Lap Shear Strength (MPa) | Peel Strength (N/mm) | Failure Mode |
|---|---|---|---|---|---|
| Titanium Alloy (Ti-6Al-4V) | ASTM D1002 | 25°C | Experimental Data | Experimental Data | e.g., Cohesive |
| Stainless Steel (316L) | ASTM D1002 | 250°C, 100 hours | Experimental Data | Experimental Data | e.g., Adhesive |
| Carbon Fiber Composite | ASTM D3163 | 25°C | Experimental Data | Experimental Data | e.g., Substrate |
Experimental Protocols for Key Performance Tests
4.2.1. Thermal Stability (Thermogravimetric Analysis - TGA)
-
Standard: ASTM E1131
-
Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of the cured sealant into a TGA sample pan.
-
Heat the sample from ambient temperature to 1000°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the sample weight as a function of temperature.
-
Determine the onset of decomposition, temperatures at specific weight loss percentages, and the final char yield.
-
4.2.2. Chemical Resistance
-
Standard: ASTM D471 (for automotive fluids) or ASTM D543 (for general chemicals)
-
Protocol:
-
Prepare cured sealant specimens of standard dimensions.
-
Measure the initial weight, volume, and hardness (Shore A durometer) of the specimens.
-
Immerse the specimens in the test chemical for a specified time and temperature.
-
After immersion, remove the specimens, gently blot them dry, and immediately re-measure the weight, volume, and hardness.
-
Visually inspect the specimens for any signs of degradation, such as cracking, crazing, or discoloration.
-
4.2.3. Adhesion Strength (Lap Shear)
-
Standard: ASTM D1002 (for metal substrates)
-
Protocol:
-
Prepare single-lap-shear specimens by bonding two substrate coupons with the formulated sealant.
-
Ensure a controlled bond line thickness.
-
Cure the specimens according to the specified schedule.
-
If required, subject the bonded specimens to environmental conditioning (e.g., heat aging, fluid immersion).
-
Mount the specimens in a universal testing machine and apply a tensile load until failure.
-
Record the maximum load and calculate the lap shear strength.
-
Examine the failed specimens to determine the mode of failure (adhesive, cohesive, or substrate).
-
Experimental Testing Workflow:
Caption: Workflow for sealant performance evaluation.
Conclusion
This compound presents a compelling platform for the development of sealants for extreme environments due to its inherent thermal stability. The protocols outlined in this document provide a framework for the synthesis, formulation, and rigorous evaluation of such sealants. The successful development of these materials will depend on systematic experimentation to optimize the formulation for specific application requirements and to generate the critical performance data necessary for their qualification and use.
References
Application Notes and Protocols: Synthesis of Polyaryloxysilanes using Tetra-o-cresol Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyaryloxysilanes are a class of polymers that combine the thermal stability and flexibility of siloxanes with the rigidity and strength of aromatic structures. These materials exhibit excellent thermal and oxidative stability, high char yields, and desirable dielectric properties, making them suitable for a range of applications, including high-performance composites, flame retardants, and advanced coatings. This document provides a detailed protocol for the synthesis of a polyaryloxysilane via the polycondensation of tetra-o-cresol orthosilicate with a bisphenol monomer. The described method offers a direct route to incorporate both silicon and aromatic moieties into the polymer backbone.
Reaction Principle
The synthesis is based on a transesterification-like polycondensation reaction. This compound serves as the silicon-containing monomer. When heated with a di-functional phenol, such as Bisphenol A, the o-cresol is displaced, and Si-O-Ar linkages are formed, leading to the growth of the polymer chain. The reaction is driven to completion by the continuous removal of the o-cresol byproduct.
Hypothesized Reaction Scheme:
Where Ar represents the aromatic group from the bisphenol.
Experimental Protocol
This protocol details the synthesis of a polyaryloxysilane from this compound and Bisphenol A.
Materials:
-
This compound (Si(OC₇H₇)₄)
-
Bisphenol A (BPA)
-
Diphenyl ether (solvent)
-
Toluene
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with a condenser
-
Heating mantle with a temperature controller
-
Thermocouple
-
Nitrogen inlet and outlet
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser. The third neck should be fitted with a nitrogen inlet and a thermocouple. Ensure the entire apparatus is flame-dried and purged with dry nitrogen to maintain an inert atmosphere.
-
Charging the Reactor: To the flask, add this compound (1.0 eq) and Bisphenol A (1.0 eq). Add diphenyl ether as a high-boiling solvent (to achieve a ~20% w/w solution).
-
Reaction:
-
Begin stirring the mixture and slowly heat the flask using the heating mantle.
-
Once the reactants have dissolved, gradually increase the temperature to 180-200°C.
-
As the reaction proceeds, the o-cresol byproduct will begin to co-distill with toluene and collect in the Dean-Stark trap.
-
Continue the reaction at this temperature for 4-6 hours, monitoring the amount of o-cresol collected. The theoretical amount of o-cresol should be calculated beforehand to track the reaction progress.
-
After the initial phase, slowly raise the temperature to 220-240°C to drive the reaction to completion and remove the final traces of o-cresol. The viscosity of the reaction mixture will noticeably increase. Maintain this temperature for another 2-3 hours.
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, cool the flask to approximately 80-100°C.
-
Carefully pour the viscous polymer solution into a beaker containing a large excess of methanol while stirring vigorously. This will cause the polymer to precipitate.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with fresh methanol to remove any residual solvent and unreacted monomers.
-
Dry the purified polyaryloxysilane in a vacuum oven at 80°C until a constant weight is achieved.
-
Data Presentation
The properties of the synthesized polyaryloxysilane can be characterized by various analytical techniques. The expected data are summarized in the table below.
| Property | Expected Value | Method of Analysis |
| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol | GPC |
| Weight Average Molecular Weight (Mw) | 30,000 - 50,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temperature (Tg) | 150 - 180 °C | DSC |
| 5% Weight Loss Temperature (Td5) | > 450 °C (in N₂) | TGA |
| Char Yield at 800 °C (in N₂) | > 50% | TGA |
| Appearance | White to off-white powder | Visual Inspection |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of polyaryloxysilane.
Applications and Further Research
The resulting polyaryloxysilane is a promising candidate for applications requiring high thermal stability. Its aromatic content provides rigidity, while the siloxane linkages impart a degree of flexibility and enhanced thermal properties. Potential applications include:
-
Matrix Resins: For high-temperature resistant composite materials in the aerospace and automotive industries.
-
Flame Retardants: As an additive to improve the fire resistance of other polymers.
-
Dielectric Materials: For electronic packaging and insulation due to expected low dielectric constants.
Further research could involve modifying the bisphenol monomer to tune the polymer's properties, such as its glass transition temperature, solubility, and mechanical strength. Additionally, the synthesis of copolymers by introducing other silane or organic monomers could lead to materials with a wider range of tailored properties.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Diphenyl ether has a high boiling point and can cause severe burns. Handle with care at elevated temperatures.
-
Toluene and methanol are flammable and toxic. Avoid inhalation and contact with skin.
-
Handle all chemicals in accordance with their respective Safety Data Sheets (SDS).
Application Note: GC-MS Analysis of Tetra-o-cresol Orthosilicate
Abstract
This application note provides a detailed protocol for the analysis of tetra-o-cresol orthosilicate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an aryloxy-substituted orthosilicate known for its high thermal stability.[1] This protocol outlines the necessary steps for sample preparation, instrument parameters, and data analysis. Due to the limited availability of specific experimental data for this compound, this protocol is a comprehensive guide based on established methods for related compounds such as o-cresol and other organosilicates like tetraethyl orthosilicate (TEOS). The provided parameters should be optimized and validated in the user's laboratory.
Introduction
This compound, with a molecular weight of 456.6 g/mol , is a member of the tetra(aryloxy)silane family.[1] Its structure consists of a central silicon atom bonded to four ortho-cresol groups through oxygen bridges.[1] The high thermal stability of this compound makes it suitable for GC-MS analysis. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of the analyte.
Experimental Protocol
Sample Preparation
Proper sample preparation is crucial for accurate GC-MS analysis. The goal is to dissolve the analyte in a suitable volatile organic solvent and remove any particulate matter.
Materials:
-
This compound standard
-
Dichloromethane (DCM) or Hexane, GC-MS grade
-
1.5 mL glass autosampler vials with caps
-
Micropipettes
-
Vortex mixer
-
Centrifuge (optional)
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.
-
Working Standard Dilution: From the stock solution, prepare a series of working standards in the range of 1-100 µg/mL by serial dilution in dichloromethane. A concentration of approximately 10 µg/mL is often suitable for a 1 µL splitless injection.
-
Sample Dissolution: Dissolve the sample containing this compound in dichloromethane to achieve a concentration within the calibration range.
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution.
-
Clarification: If the sample contains particulate matter, centrifuge at 5000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter into a clean autosampler vial.
-
Transfer: Transfer the final solution to a 1.5 mL glass autosampler vial.
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point and should be optimized for the specific instrument and column used.
| GC Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 150 °C, hold for 2 minutes- Ramp: 15 °C/min to 300 °C- Final Hold: Hold at 300 °C for 10 minutes |
| Mass Spectrometer | Agilent 7010 Triple Quadrupole MS or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 290 °C |
| Scan Mode | Full Scan (m/z 50-550) |
| Solvent Delay | 5 minutes |
Data Presentation
Quantitative analysis of this compound would require the determination of its retention time and characteristic mass fragments. The following table presents predicted data based on the compound's structure and the analysis of similar molecules. The exact values must be determined experimentally.
| Analyte | Molecular Weight ( g/mol ) | Predicted Retention Time (min) | Predicted Key Mass Fragments (m/z) |
| This compound | 456.6 | 15 - 20 | 456 (M+), 349, 242, 107, 77 |
Predicted Mass Spectrum Fragmentation:
The electron ionization of this compound is expected to produce a characteristic fragmentation pattern. The molecular ion (M+) at m/z 456 should be observable. Key fragmentation pathways are predicted to involve the loss of cresol moieties.
| Predicted m/z | Predicted Fragment Structure/Loss |
| 456 | [Si(O-C₆H₄-CH₃)₄]⁺ (Molecular Ion) |
| 349 | [Si(O-C₆H₄-CH₃)₃]⁺ (Loss of •O-C₆H₄-CH₃) |
| 242 | [Si(O-C₆H₄-CH₃)₂(OH)]⁺ (Loss of two cresol groups and rearrangement) |
| 107 | [HO-C₆H₄-CH₃]⁺ (Cresol fragment ion) |
| 77 | [C₆H₅]⁺ (Phenyl fragment from cresol) |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive, though theoretical, protocol for the GC-MS analysis of this compound. The methodology is based on established principles for the analysis of related organosilicate and phenolic compounds. Researchers should use the provided parameters as a starting point for method development and validation. Experimental determination of the precise retention time, mass fragmentation pattern, and quantitative parameters such as the limit of detection (LOD) and limit of quantification (LOQ) is essential for robust and accurate analysis.
References
Application Notes and Protocols: Monitoring the Synthesis of Tetra-o-cresol Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and monitoring of tetra-o-cresol orthosilicate. The primary synthesis route detailed is the reaction of silicon tetrachloride with ortho-cresol. This method is favored for its high reactivity and is a cornerstone in the synthesis of aryloxy-substituted silanes, which are valued for their thermal stability.[1] Monitoring of the synthesis is crucial for optimizing reaction conditions to enhance yield and purity.[1] Spectroscopic and chromatographic techniques are outlined as the primary methods for real-time and post-synthesis analysis.
Introduction
This compound, a member of the tetra(aryloxy)silane family, is characterized by four ortho-cresol groups linked to a central silicon atom via oxygen bridges.[1] These compounds are noted for their exceptional thermal stability and existence as liquids over a broad temperature range, making them suitable for various specialized applications in materials science.[1] The synthesis of this compound is typically achieved through the alcoholysis (phenolysis) of silicon tetrachloride with o-cresol.[1] This reaction proceeds via a nucleophilic substitution mechanism.[1] Careful monitoring of the reaction progress is essential to ensure the complete substitution of the chloride ions and to minimize side reactions, thereby maximizing the yield and purity of the final product.[1]
Synthesis of this compound
Reaction Principle
The synthesis involves the reaction of silicon tetrachloride (SiCl₄) with four equivalents of ortho-cresol (o-CH₃C₆H₄OH) in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. The overall reaction is as follows:
SiCl₄ + 4 o-CH₃C₆H₄OH + 4 Base → Si(O-C₆H₄-CH₃)₄ + 4 Base·HCl
A key consideration in this synthesis is the management of the HCl byproduct. The reaction is typically carried out in an inert solvent, and a base, such as pyridine or a tertiary amine, is often added to neutralize the HCl as it is formed.[1] This prevents the acid from catalyzing side reactions and drives the reaction to completion.[1]
Experimental Protocol
Materials:
-
Silicon tetrachloride (SiCl₄)
-
ortho-Cresol (o-CH₃C₆H₄OH)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or nitrogen inlet
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer. The entire apparatus should be under a positive pressure of nitrogen to maintain an inert atmosphere.
-
Reagents: In the flask, dissolve o-cresol (4.1 molar equivalents) and anhydrous pyridine (4.1 molar equivalents) in anhydrous toluene.
-
Reaction Initiation: While stirring the solution at room temperature, slowly add silicon tetrachloride (1 molar equivalent) dissolved in anhydrous toluene from the dropping funnel. The addition should be dropwise to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture and analyzing them using FT-IR spectroscopy and Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by monitoring), cool the mixture to room temperature. The pyridine hydrochloride salt will precipitate.
-
Purification:
-
Filter the reaction mixture to remove the precipitated pyridine hydrochloride.
-
Wash the filtrate with dilute HCl to remove any remaining pyridine, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene solvent using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation.
-
Monitoring the Synthesis
Overview of Monitoring Techniques
To ensure optimal yield and purity, the reaction progress should be monitored.[1] The primary techniques for monitoring the synthesis of this compound are Fourier Transform Infrared (FT-IR) Spectroscopy and Thin Layer Chromatography (TLC). Gas Chromatography-Mass Spectrometry (GC-MS) can be used for a more detailed analysis of the reaction mixture.
| Technique | Parameter Monitored | Purpose |
| FT-IR Spectroscopy | Disappearance of O-H stretch of o-cresol, Appearance of Si-O-Aryl stretch | To confirm the consumption of starting material and formation of the product. |
| TLC | Disappearance of o-cresol spot, Appearance of product spot | To qualitatively track the progress of the reaction and identify the completion point. |
| GC-MS | Quantitation of o-cresol and this compound | To determine the reaction conversion and identify any byproducts. |
Detailed Monitoring Protocols
3.2.1. Fourier Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[1] During the synthesis, the disappearance of the broad O-H stretching band of o-cresol and the appearance of characteristic Si-O-Aryl stretching bands will indicate the formation of this compound.
-
Protocol:
-
At regular intervals (e.g., every hour), carefully withdraw a small aliquot of the reaction mixture.
-
Prepare a thin film of the aliquot on a salt plate (e.g., NaCl or KBr) or use an ATR-FTIR accessory.
-
Record the FT-IR spectrum.
-
Monitor the following spectral changes:
-
Disappearance of the broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretch of o-cresol.
-
Appearance and increase in intensity of the peak(s) in the 900-1100 cm⁻¹ region, characteristic of the Si-O-Aryl bond.
-
-
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Observation during Reaction |
| O-H (o-cresol) | ~3300-3500 (broad) | Disappears |
| C-H (aromatic) | ~3000-3100 | Remains |
| C-H (methyl) | ~2850-2960 | Remains |
| C=C (aromatic) | ~1450-1600 | Remains |
| Si-O-Aryl | ~900-1100 | Appears and intensifies |
3.2.2. Thin Layer Chromatography (TLC)
-
Principle: TLC is a simple and rapid technique to monitor the progress of a reaction by separating the components of a mixture based on their polarity. The less polar product, this compound, will have a higher Rf value than the more polar starting material, o-cresol.
-
Protocol:
-
Prepare a TLC plate (silica gel).
-
Spot a small amount of the initial reaction mixture (t=0) and the current reaction mixture side-by-side on the baseline of the TLC plate.
-
Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate; the exact ratio should be determined experimentally, starting with a non-polar mixture like 9:1).
-
Visualize the spots under a UV lamp or by using an iodine chamber.
-
The reaction is considered complete when the spot corresponding to o-cresol has disappeared.
-
| Compound | Expected Rf Value | Observation |
| o-Cresol | Lower | Spot diminishes and disappears over time. |
| This compound | Higher | Spot appears and intensifies over time. |
Visualizing the Workflow and Reaction Pathway
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Reaction Pathway
The synthesis proceeds through a series of four nucleophilic substitution reactions at the silicon center.
Caption: Stepwise reaction pathway for the formation of this compound.
References
Application Notes and Protocols: Cross-linking Mechanisms of Tetra-o-cresol Orthosilicate in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the cross-linking mechanisms of tetra-o-cresol orthosilicate in polymer matrices, including experimental protocols and expected outcomes. While specific quantitative data for this compound is limited in publicly available literature, the information presented herein is based on the established principles of silane chemistry and data from analogous cross-linking agents such as tetraethyl orthosilicate (TEOS).
Introduction to this compound as a Cross-linking Agent
This compound is a member of the tetra(aryloxy)silane family, characterized by four ortho-cresol groups attached to a central silicon atom via oxygen bridges.[1] These aryloxy-substituted orthosilicates are noted for their excellent thermal stability and their existence as liquids over a wide temperature range, making them suitable for specialized applications in polymer science.[1] When used as a cross-linker, this compound can significantly enhance the mechanical properties, thermal stability, and solvent resistance of various polymer matrices. The cross-linking process is particularly relevant for polymers containing functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH₂) groups that can react with the hydrolyzed form of the orthosilicate.
The bulky ortho-cresol groups introduce significant steric hindrance compared to smaller alkyl groups found in more common cross-linkers like TEOS. This steric hindrance is expected to slow down the rates of both hydrolysis and condensation, offering a wider processing window and potentially leading to a more controlled and uniform network structure.
Cross-linking Mechanism
The cross-linking of polymer matrices with this compound proceeds through a two-step hydrolysis and condensation reaction.
Step 1: Hydrolysis
The this compound first undergoes hydrolysis, where the o-cresoxy groups are replaced by hydroxyl groups (silanols). This reaction is typically catalyzed by the presence of an acid or a base. The hydrolysis can proceed stepwise, leading to a variety of partially and fully hydrolyzed species.
Step 2: Condensation
The newly formed and highly reactive silanol groups then undergo condensation reactions with the functional groups present on the polymer chains (e.g., hydroxyl, carboxyl, or amine groups). This results in the formation of stable covalent bonds (Si-O-Polymer), creating a three-dimensional cross-linked network. The silanol groups can also self-condense to form siloxane (Si-O-Si) bridges, further increasing the cross-link density.
Below is a diagram illustrating the general cross-linking pathway.
Quantitative Data on Cross-linked Polymer Properties
The following tables summarize the expected quantitative effects of cross-linking with this compound on the properties of representative polymer matrices. Note: This data is illustrative and based on typical trends observed for similar silane cross-linkers. Actual values will vary depending on the specific polymer, cross-linker concentration, and curing conditions.
Table 1: Effect of this compound Concentration on the Mechanical Properties of a Hydroxyl-Terminated Polydimethylsiloxane (PDMS) Elastomer
| Cross-linker Conc. (wt%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 0 (uncross-linked) | 0.1 | 0.05 | >1000 |
| 2 | 1.5 | 0.8 | 450 |
| 5 | 3.2 | 1.5 | 300 |
| 10 | 5.8 | 2.8 | 200 |
Table 2: Effect of this compound Cross-linking on the Thermal Properties of a Polyester Polyol
| Cross-linker Conc. (wt%) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) |
| 0 (uncross-linked) | -25 | 320 |
| 5 | -15 | 350 |
| 10 | -8 | 375 |
| 15 | 0 | 390 |
Table 3: Swelling Behavior of a Poly(vinyl alcohol) (PVA) Hydrogel Cross-linked with this compound in Water
| Cross-linker Conc. (wt%) | Swelling Ratio (%) | Gel Fraction (%) |
| 1 | 850 | 85 |
| 2.5 | 600 | 92 |
| 5 | 420 | 98 |
| 7.5 | 300 | >99 |
Experimental Protocols
Synthesis of this compound
This protocol describes a laboratory-scale synthesis of this compound via the alcoholysis of silicon tetrachloride.
Materials:
-
Silicon tetrachloride (SiCl₄)
-
o-Cresol
-
Pyridine (or other suitable HCl scavenger)
-
Anhydrous toluene (or other inert solvent)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
In the flask, dissolve o-cresol (4.2 equivalents) and pyridine (4.2 equivalents) in anhydrous toluene under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of silicon tetrachloride (1 equivalent) in anhydrous toluene to the dropping funnel and add it dropwise to the o-cresol solution with vigorous stirring over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The pyridine hydrochloride precipitate will be visible.
-
Filter the mixture to remove the pyridine hydrochloride salt.
-
Wash the filtrate with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Cross-linking of a Hydroxyl-Terminated Polymer (e.g., PDMS-OH)
This protocol provides a general procedure for the cross-linking of a hydroxyl-terminated polymer with this compound.
Materials:
-
Hydroxyl-terminated polymer (e.g., PDMS-OH, polyester polyol)
-
This compound
-
Tin(II) octoate or other suitable condensation catalyst
-
Anhydrous solvent (e.g., toluene, THF), if required
-
Molds for casting (e.g., PTFE petri dishes)
-
Vacuum oven
Experimental Workflow Diagram:
Procedure:
-
In a suitable container, weigh the desired amount of the hydroxyl-terminated polymer. If the polymer is highly viscous, it can be gently heated or dissolved in a minimal amount of anhydrous solvent.
-
Add the desired weight percentage of this compound to the polymer and mix thoroughly until a homogeneous mixture is obtained.
-
Add the catalyst (e.g., 0.1-0.5 wt% tin(II) octoate) to the mixture and stir vigorously for 2-5 minutes.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into the desired molds.
-
Cure the samples in an oven at a specified temperature (e.g., 60-100 °C) for a predetermined time (e.g., 2-24 hours). The optimal curing time and temperature will depend on the polymer, cross-linker concentration, and catalyst used and should be determined experimentally.
-
After curing, allow the samples to cool to room temperature before demolding.
-
For some applications, a post-curing step at a slightly elevated temperature (e.g., 120 °C) for a few hours can be beneficial to complete the cross-linking reaction and remove any residual byproducts.
Characterization of Cross-linked Polymers
4.3.1. Determination of Gel Fraction
-
Weigh a known mass of the cross-linked polymer sample (Wi).
-
Immerse the sample in a suitable solvent (e.g., toluene for PDMS) for 48 hours to extract the soluble, un-cross-linked portion.
-
Remove the swollen sample and dry it in a vacuum oven at 60 °C until a constant weight is achieved (Wf).
-
Calculate the gel fraction as: Gel Fraction (%) = (Wf / Wi) * 100.
4.3.2. Swelling Ratio Measurement
-
Weigh a known mass of the dry, cross-linked polymer sample (Wd).
-
Immerse the sample in the swelling solvent (e.g., deionized water for hydrogels) until equilibrium swelling is reached (typically 24-48 hours).
-
Remove the swollen sample, gently blot the surface to remove excess solvent, and weigh it (Ws).
-
Calculate the swelling ratio as: Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100.
4.3.3. Mechanical Testing
-
Tensile properties (tensile strength, Young's modulus, elongation at break) can be determined using a universal testing machine according to ASTM D412 or other relevant standards.
4.3.4. Thermal Analysis
-
Glass transition temperature (Tg) can be measured using Differential Scanning Calorimetry (DSC).
-
Thermal stability and decomposition temperature (Td) can be determined using Thermogravimetric Analysis (TGA).
Applications in Drug Development
The use of this compound as a cross-linker in polymer matrices offers several potential advantages for drug delivery applications. The ability to control the cross-link density allows for the tuning of the drug release profile. A higher cross-link density will generally result in a more constricted polymer network, leading to a slower and more sustained release of the encapsulated drug.
The enhanced thermal stability imparted by the aryloxy-silane cross-linker can be beneficial for drugs that require protection from thermal degradation during processing or storage. Furthermore, the biocompatibility of the resulting cross-linked polymer would need to be assessed for specific drug delivery applications. The release of o-cresol as a byproduct during the cross-linking reaction is a critical consideration for biocompatibility and would need to be thoroughly investigated and minimized in the final product.
The logical relationship for designing a drug delivery system using this cross-linker is depicted below.
Safety and Handling
This compound and its precursors, such as silicon tetrachloride, should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheets (SDS) for detailed information on handling, storage, and disposal. The hydrolysis of silicon tetrachloride and this compound will release HCl and o-cresol, respectively, which are corrosive and toxic. Ensure proper neutralization and disposal of byproducts.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetra-o-cresol Orthosilicate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tetra-o-cresol orthosilicate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic routes for this compound:
-
Alcoholysis of Silicon Tetrachloride: This widely used method involves the reaction of silicon tetrachloride (SiCl₄) with ortho-cresol (o-cresol). The reaction proceeds through a nucleophilic substitution mechanism where the oxygen atom of o-cresol attacks the electrophilic silicon atom, displacing a chloride ion. This process is repeated until all four chlorine atoms are replaced.[1] A base is typically added to neutralize the hydrochloric acid (HCl) byproduct.[1]
-
Esterification: This method involves the reaction of a silicon-containing precursor, such as a suitable source of silicic acid, with o-cresol to form the corresponding ester.[1]
Q2: Why is the yield of my this compound synthesis low?
A2: Low yields can result from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect stoichiometry, or deactivation of the silicon precursor.
-
Side Reactions: The formation of partially substituted products (e.g., tri(o-cresoxy)chlorosilane) or polymeric byproducts can reduce the yield of the desired tetra-substituted product.
-
Hydrolysis: The silicon tetrachloride starting material and the intermediate chlorosilanes are highly susceptible to hydrolysis. Any moisture in the reactants or solvent will lead to the formation of siloxanes and silica, reducing the yield.
-
Product Loss During Workup: The purification process, which may involve filtration, distillation, or crystallization, can lead to loss of product.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, consider the following:
-
Stoichiometry: Use at least a 4:1 molar ratio of o-cresol to the silicon source to favor the formation of the fully substituted orthosilicate. An excess of o-cresol is often recommended to drive the reaction to completion.[1]
-
Reaction Conditions: Careful control of reaction temperature can help minimize side reactions. Running the reaction at a low temperature initially and then slowly warming it can improve selectivity.
-
Purity of Reagents: Ensure that all reactants and the solvent are anhydrous to prevent hydrolysis.
Q4: What is the role of a base in the silicon tetrachloride method?
A4: A base, such as pyridine or a tertiary amine, is crucial for neutralizing the HCl gas produced during the reaction.[1] This prevents the acid from catalyzing unwanted side reactions and helps to drive the equilibrium towards the formation of the this compound product.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive silicon tetrachloride (due to hydrolysis).2. Insufficient reaction temperature or time.3. Impure o-cresol. | 1. Use freshly distilled silicon tetrachloride.2. Monitor the reaction progress using techniques like TLC or GC and adjust the reaction time and temperature accordingly.3. Purify the o-cresol by distillation before use. |
| Formation of a White Precipitate (Silica) | 1. Presence of moisture in the reaction setup, solvent, or reagents. | 1. Thoroughly dry all glassware before use.2. Use anhydrous solvents and ensure reactants are dry.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is a Mixture of Partially Substituted Silanes | 1. Insufficient amount of o-cresol.2. Incomplete reaction. | 1. Use a stoichiometric excess of o-cresol (at least 4:1 molar ratio).[1]2. Increase the reaction time or temperature to ensure the reaction goes to completion. |
| Difficulty in Removing the Pyridine Hydrochloride Salt | 1. The salt is finely dispersed in the reaction mixture. | 1. After the reaction is complete, cool the mixture and add a non-polar solvent (e.g., hexane) to precipitate the salt fully.2. Use a filter aid (e.g., Celite) during filtration to improve the separation. |
| Product Darkens or Decomposes During Distillation | 1. Distillation temperature is too high.2. Presence of acidic impurities. | 1. Perform the distillation under reduced pressure to lower the boiling point.2. Neutralize any residual acid with a non-volatile base before distillation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alcoholysis of Silicon Tetrachloride
Materials:
-
Silicon Tetrachloride (SiCl₄)
-
o-Cresol
-
Anhydrous Pyridine
-
Anhydrous Inert Solvent (e.g., Toluene or Dichloromethane)
-
Anhydrous Hexane (for precipitation)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
In the flask, dissolve o-cresol (4.2 equivalents) and anhydrous pyridine (4.2 equivalents) in the anhydrous inert solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of silicon tetrachloride (1.0 equivalent) in the anhydrous inert solvent to the stirred o-cresol solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add anhydrous hexane to precipitate the pyridine hydrochloride salt.
-
Filter the mixture through a pad of Celite to remove the salt.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Stepwise substitution reaction for the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of Tetra-o-cresol Orthosilicate
Welcome to the technical support center for the synthesis of tetra-o-cresol orthosilicate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is the alcoholysis (specifically, phenolysis) of silicon tetrachloride (SiCl4) with ortho-cresol (o-cresol).[1] The reaction involves the nucleophilic substitution of the chloride ions on the silicon atom by the oxygen atom of o-cresol.[1] The overall reaction is:
SiCl₄ + 4 (o-CH₃C₆H₄OH) → Si(O-o-CH₃C₆H₄)₄ + 4 HCl[2]
This reaction is typically vigorous and produces hydrogen chloride (HCl) gas as a byproduct.[1]
Q2: My reaction is producing a low yield of the desired product. What are the possible causes and solutions?
A2: Low yields can stem from several factors. Refer to the troubleshooting table below for potential causes and corrective actions.
Q3: I observed a white precipitate in my reaction flask. What is it and how can I prevent it?
A3: A white precipitate is likely silicon dioxide (SiO₂), which forms from the hydrolysis of silicon tetrachloride in the presence of water.[2][3] SiCl₄ is extremely sensitive to moisture and will readily react with water to form SiO₂ and HCl.[2] To prevent this, ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Q4: The reaction mixture is fuming and appears highly acidic. Is this normal?
A4: Yes, the reaction produces four equivalents of hydrogen chloride (HCl) gas for every mole of SiCl₄ consumed.[1][2] This is a significant byproduct that makes the reaction mixture highly acidic and causes fuming upon exposure to air as it reacts with atmospheric moisture.[2] To manage the HCl, it is highly recommended to add a base, such as pyridine or a tertiary amine, to the reaction mixture. The base will neutralize the HCl, preventing acid-catalyzed side reactions and helping to drive the main reaction to completion.[1]
Q5: My final product is impure and contains residual chlorine. How can I improve its purity?
A5: The presence of chlorine in the final product suggests an incomplete reaction, resulting in partially substituted chlorosiloxanes (e.g., Cl-Si(OR)₃, Cl₂-Si(OR)₂). To address this, consider the following:
-
Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a slightly elevated temperature to ensure all Si-Cl bonds have reacted.
-
Use Stoichiometric Excess of o-cresol: A slight excess of o-cresol can help drive the reaction to completion.
-
Efficient HCl Removal: Ensure the base used for HCl scavenging is effective and added appropriately.
-
Purification: The crude product should be purified, typically by vacuum distillation, to separate the desired this compound from less volatile impurities and any unreacted starting materials.
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction. | Increase reaction time, temperature, or use a slight excess of o-cresol. |
| Side reaction due to moisture. | Ensure all reagents, solvents, and glassware are rigorously dried. Use an inert atmosphere. | |
| Loss of product during workup/purification. | Optimize the purification procedure (e.g., distillation conditions). | |
| White Precipitate (SiO₂) Formation | Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry all glassware thoroughly. Perform the reaction under a dry N₂ or Ar atmosphere.[2][3] |
| Formation of Polymeric/Gel-like Material | Uncontrolled hydrolysis and condensation. | This is a severe case of moisture contamination. Rigorous exclusion of water is critical. |
| Product Contaminated with Chlorine | Incomplete substitution of chloride groups. | Increase reaction time and/or temperature. Ensure efficient removal of HCl with a suitable base.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via the reaction of silicon tetrachloride with o-cresol.
Materials:
-
Silicon Tetrachloride (SiCl₄), freshly distilled
-
o-Cresol, anhydrous
-
Pyridine, anhydrous (or other tertiary amine base)
-
Anhydrous Toluene (or other inert solvent)
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Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.
-
Reagents: In the flask, dissolve anhydrous o-cresol (4.0 equivalents) and anhydrous pyridine (4.0 equivalents) in anhydrous toluene under a positive pressure of inert gas.
-
Addition of SiCl₄: Cool the mixture in an ice bath. Add a solution of silicon tetrachloride (1.0 equivalent) in anhydrous toluene to the dropping funnel. Add the SiCl₄ solution dropwise to the stirred cresol/pyridine mixture over a period of 1-2 hours. A precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of dry toluene.
-
Purification: Combine the filtrate and washings. Remove the toluene solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Visualizations
Below are diagrams illustrating the chemical pathways and experimental workflow for the synthesis.
Caption: Main synthesis pathway and potential side reactions.
Caption: Step-by-step experimental workflow for synthesis.
References
Technical Support Center: Purification of Crude Tetra-o-Cresol Orthosilicate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude tetra-o-cresol orthosilicate. The information is based on general principles of organosilicon chemistry and purification techniques for analogous compounds, as specific literature on the purification of this compound is limited.
Troubleshooting Guides
This section addresses common issues encountered during the purification of crude this compound.
Issue 1: Presence of Unreacted o-Cresol in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Characteristic odor of cresol in the purified product. | Incomplete reaction during synthesis. | Vacuum Distillation: Since this compound has a high boiling point due to its molecular weight, vacuum distillation can be employed to remove the more volatile o-cresol. |
| Broad peaks in NMR or extra peaks in GC analysis corresponding to o-cresol. | Inefficient removal of excess o-cresol. | Solvent Washing: Wash the crude product with a dilute aqueous base (e.g., 1M NaOH) to deprotonate the phenolic hydroxyl group of o-cresol, forming a water-soluble salt that can be separated in the aqueous phase. Follow with a water wash to remove any remaining base and then dry the organic phase over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). |
Issue 2: Colored Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Yellow to brown discoloration of the purified liquid. | Formation of side products during synthesis, possibly due to oxidation or reactions catalyzed by residual acid (HCl).[1] | Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., toluene or hexanes) and stir with a small amount of activated carbon for a few hours. The activated carbon can adsorb colored impurities. Filter the mixture through Celite to remove the carbon. |
| Column Chromatography: Pass a solution of the crude product through a short plug of silica gel or alumina. The polar colored impurities may be retained on the stationary phase while the less polar this compound elutes. |
Issue 3: Product Degradation (Cloudiness or Precipitate Formation)
| Symptom | Possible Cause | Suggested Solution |
| The purified liquid becomes cloudy or forms a solid precipitate over time. | Hydrolysis of the orthosilicate by atmospheric moisture. The reaction of tetra-alkoxysilanes with water leads to the formation of silicon dioxide.[2][3] | Anhydrous Conditions: Ensure all glassware is thoroughly dried before use and conduct all purification steps under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for any dissolution or chromatography steps. |
| Use of Drying Agents: For related moisture-sensitive silicates, drying agents like molecular sieves, calcium chloride, or magnesium sulfate are used.[4] Consider storing the purified product over molecular sieves. |
Experimental Protocols
General Protocol for Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Drying: Thoroughly dry all glassware in an oven at >100°C and cool under a stream of dry nitrogen or in a desiccator.
-
Sample Loading: Charge the distillation flask with the crude this compound. Adding a small magnetic stir bar or boiling chips can promote smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system. A cold trap between the receiving flask and the vacuum pump is recommended to protect the pump from volatile impurities.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at a stable temperature and pressure. The forerun will likely contain lower boiling point impurities such as residual solvent and unreacted o-cresol. The main fraction should be the desired product.
-
Storage: Collect the purified product in a pre-dried flask and store under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Based on its synthesis from silicon tetrachloride and o-cresol, common impurities include:
-
Unreacted o-cresol: Especially if an excess was used in the reaction.
-
Partially substituted silanes: Such as tri(o-cresoxy)chlorosilane.
-
Hydrogen chloride (HCl): A byproduct of the reaction.[1]
-
Base hydrochloride salt: If a base like pyridine was used to neutralize HCl.[1]
-
Hydrolysis products: Silanols and ultimately silica, if exposed to moisture.
-
Side-reaction products: Which may be colored.
Q2: My purified product is a viscous liquid. How can I best handle and store it?
A2: Tetra(aryloxy)silanes can exist as liquids over a wide temperature range and may be viscous.[1]
-
Handling: Gentle heating can reduce the viscosity for easier transfer. Use positive displacement pipettes or syringes for accurate measurement.
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. Adding molecular sieves to the storage container can help maintain anhydrous conditions.[4]
Q3: Can I use column chromatography for purification? What conditions should I try?
A3: Yes, column chromatography is a potential purification method.
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Stationary Phase: Start with silica gel, as it is a common stationary phase for a wide range of compounds. Alumina could be an alternative.
-
Mobile Phase: A non-polar solvent system is recommended. Start with a low polarity solvent like hexanes and gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane. For example, begin with 100% hexanes and gradually increase the percentage of ethyl acetate.
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Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) with a UV indicator, as the cresol moieties should be UV active.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess volatility and identify impurities by their mass-to-charge ratio.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of Si-O-Ar bonds and the absence of O-H bonds from water or silanol impurities.
Visualizations
References
Preventing hydrolysis of tetra-o-cresol orthosilicate during storage.
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of tetra-o-cresol orthosilicate to prevent its degradation via hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound is a tetra(aryloxy)silane, an organic ester of orthosilicic acid. It consists of a central silicon atom bonded to four ortho-cresol groups through oxygen atoms.[1] The silicon-oxygen-carbon (Si-O-C) bonds are susceptible to cleavage by water in a process called hydrolysis. This reaction is often catalyzed by acidic or basic conditions and leads to the breakdown of the molecule. While aryloxy-substituted silanes are known for greater thermal stability compared to their alkyl counterparts, they remain vulnerable to moisture.[1]
Q2: What are the primary signs of hydrolysis in my stored sample?
Hydrolysis of this compound breaks it down into o-cresol and silicic acid. The silicic acid can then undergo condensation to form silica oligomers or a silica (silicon dioxide) network.[2][3] Observable signs of degradation include:
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Increased Viscosity: The formation of polysiloxane chains can thicken the liquid.
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Cloudiness or Turbidity: The initial formation of insoluble silica particles will make the liquid appear cloudy.
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Precipitate Formation: Advanced hydrolysis will result in a visible white or gel-like precipitate of silica.
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Odor: A noticeable phenolic smell from the release of o-cresol.
Q3: What is the root cause of degradation during storage?
The primary cause of degradation is exposure to atmospheric moisture.[4] The Si-O bond is highly susceptible to nucleophilic attack by water molecules.[1] This reaction can be accelerated by trace amounts of acids or bases on the container surface or in the atmosphere.[5]
Q4: What are the ideal storage conditions for this compound?
To ensure long-term stability, the compound must be stored under conditions that strictly exclude moisture. The ideal storage protocol involves a multi-barrier approach:
-
Primary Container: The original manufacturer's bottle, preferably with a septum-sealed cap (e.g., Sure/Seal™).[6][7]
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Inert Atmosphere: The headspace of the container should be flushed with a dry, inert gas such as nitrogen or argon.[6][8]
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Secondary Containment: The primary container should be placed inside a larger, sealed secondary container, such as a desiccator cabinet.[9][10]
-
Desiccant: A suitable desiccant (e.g., silica gel, Drierite®, or molecular sieves) should be placed in the secondary container to absorb any incidental moisture.[9][10]
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Temperature: Store in a cool, dark place.[11][12][13] Refrigeration can slow the rate of hydrolysis but requires strict protocols for use to prevent condensation.[4][14]
Q5: Can I store the compound in a standard laboratory freezer? What precautions are necessary?
Yes, storage at low temperatures (e.g., in a freezer) can significantly slow the rate of hydrolysis.[4] However, this is a major source of potential contamination if not handled correctly. CRITICAL PRECAUTION: Before opening, the container must be removed from the freezer and allowed to warm up completely to room temperature.[4][14] Opening a cold container will cause moisture from the air to immediately condense on the cold surfaces and inside the bottle, contaminating the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| The material appears cloudy, has gelled, or contains a white precipitate. | Hydrolysis. The compound has been exposed to moisture and has degraded. | The hydrolyzed product is impure and may not be suitable for your experiment. The best course of action is to discard the compromised material according to your institution's hazardous waste guidelines and obtain a fresh sample. Implement the stringent storage protocols outlined in this guide to protect the new material. |
| The container needs to be opened frequently for sampling. | Repeated exposure to atmospheric moisture. Each time the container is opened, fresh moisture can enter, leading to progressive degradation. | Use proper air-free handling techniques. For repeated access, it is highly recommended to use a bottle with a septum seal (e.g., Sure/Seal™).[6] Use a dry syringe or cannula to withdraw the required amount of liquid while simultaneously replacing the volume with a dry inert gas like nitrogen or argon.[6][7] If a septum-sealed bottle is not available, perform all transfers inside a glove box or glove bag with a dry atmosphere. |
| Unsure if a previously opened bottle is still viable. | Potential partial hydrolysis. The extent of degradation is unknown. | If the material is critical and no fresh stock is available, its viability may be checked by analytical methods such as NMR or FTIR spectroscopy to detect the presence of o-cresol and silanol (Si-OH) groups. However, for most applications, it is safer to assume degradation and use a new, unopened sample. |
Storage and Handling Data
The following table provides recommended parameters for storing this compound, based on best practices for analogous moisture-sensitive organosilicates.
| Parameter | Recommended Condition | Rationale & Notes |
| Storage Temperature | 2–8°C (Refrigerated) | Slows the kinetic rate of hydrolysis.[4][7] Must be paired with strict anti-condensation protocols. |
| Atmosphere | Dry Nitrogen or Argon | Displaces moist air, providing an inert, dry environment.[6][8] |
| Container Headspace | Minimized / Flushed | Reduces the amount of trapped gas (and potential moisture) in the container. |
| Humidity | As low as possible (<10% RH) | Store primary containers in a desiccator or dry cabinet.[9][10] |
| Light Exposure | Store in the dark (Amber Bottle) | Protects against potential light-induced degradation, a general best practice for chemicals.[7][11] |
Experimental Protocols
Protocol 1: Initial Storage of a New Container
-
Inspect Container: Upon receipt, inspect the container seal for any damage.
-
Add Secondary Seal (Optional but Recommended): For bottles without a septum seal, wrap the cap and neck interface securely with Parafilm® as a temporary additional barrier.
-
Prepare Desiccator: Place the sealed container into a desiccator cabinet containing an active desiccant (e.g., indicating silica gel).
-
Inert Gas Purge (Optional): If the desiccator has a port, flush it with dry nitrogen or argon for several minutes before sealing.
-
Store: Place the desiccator in a cool, dark location, such as a refrigerator designated for chemical storage.
Protocol 2: Safe Dispensing of the Compound
-
Temperature Equilibration: Remove the entire desiccator (or the sealed bottle from its secondary container) from cold storage. Allow it to sit in the laboratory fume hood until it has reached ambient temperature (at least 1-2 hours). Do not open the container while it is cold. [4][14]
-
Prepare Inert Gas Line: Set up a source of dry nitrogen or argon with a needle adapter.
-
Dispensing:
-
Using a Septum-Sealed Bottle: Pierce the septum with the inert gas needle to create a positive pressure. Pierce the septum with a second, dry syringe needle and withdraw the desired volume of liquid.[6]
-
Without a Septum Seal (in a fume hood): Briefly remove the cap and quickly withdraw the required amount with a pipette. Immediately flush the headspace of the bottle with a gentle stream of inert gas before tightly resealing the cap. This method carries a higher risk of moisture contamination.
-
Optimal Method (Glove Box): Perform all transfers inside a glove box with a dry nitrogen or argon atmosphere.
-
-
Resealing: Securely tighten the cap. If a septum was used, it should reseal, but wrapping with Parafilm® can provide extra security.
-
Return to Storage: Place the container back into the desiccator and return it to its designated storage location.
Visual Guides
References
- 1. This compound | 16714-40-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. physicsforums.com [physicsforums.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. globalsilicones.org [globalsilicones.org]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. raypcb.com [raypcb.com]
- 11. image.trusco-sterra2.com [image.trusco-sterra2.com]
- 12. image.trusco-sterra2.com [image.trusco-sterra2.com]
- 13. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Synthesis of Tetra-o-cresol Orthosilicate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetra-o-cresol orthosilicate, with a specific focus on the effective management of the hydrogen chloride (HCl) byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the likely source of HCl byproduct in the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of silicon tetrachloride (SiCl₄) with ortho-cresol (o-cresol). In this reaction, each of the four chloride atoms on the silicon tetrachloride is displaced by a cresolate group, forming four molecules of hydrogen chloride (HCl) as a byproduct for every molecule of this compound produced.[1][2]
Q2: Why is the removal of HCl byproduct important for my synthesis?
A2: The presence of HCl can lead to several issues in your synthesis and final product. HCl is corrosive and can damage equipment.[3] It can also lead to unwanted side reactions, such as the degradation of the desired product or other acid-sensitive functional groups in your molecules. For drug development applications, residual HCl can affect the stability, purity, and safety of the final compound.
Q3: How can I detect the presence of residual HCl in my reaction mixture or product?
A3: Several methods can be used to detect residual HCl. The simplest method is to use pH indicator paper or a pH meter on an aqueous extract of your organic solution. A more sensitive method for quantifying trace amounts of acid is through titration with a standardized basic solution. Instrumental methods such as ion chromatography can also be employed for accurate quantification of chloride ions.
Q4: What are the common methods for removing HCl from the reaction mixture?
A4: Common methods for HCl removal in a non-aqueous synthesis environment include:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the reaction mixture can help to physically remove the gaseous HCl.
-
Neutralization with a Base: Introducing a weak base to the reaction mixture can neutralize the HCl. The resulting salt is often insoluble and can be removed by filtration.[4]
-
Vacuum Distillation: If the desired product is not volatile, applying a vacuum can effectively remove the volatile HCl.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction due to equilibrium favoring reactants in the presence of HCl. | Implement an in-situ HCl removal method, such as inert gas sparging or the addition of a non-nucleophilic base, to drive the reaction to completion. |
| Product Degradation or Discoloration | Acid-catalyzed side reactions or degradation of the product due to the presence of HCl. | Ensure prompt and thorough removal of HCl after the reaction is complete. Consider conducting the reaction at a lower temperature to minimize side reactions. |
| Corrosion of a Reactor or Equipment | Presence of acidic HCl byproduct. | Use corrosion-resistant reactors and equipment. Neutralize the HCl as soon as possible after the synthesis is complete.[3] |
| Inconsistent Reaction Kinetics | Catalytic effect of HCl on the reaction rate. | Carefully control the reaction temperature and ensure consistent and efficient removal of HCl to achieve reproducible results. |
| Difficulty in Product Purification | Formation of acid-induced byproducts with similar properties to the desired product. | Optimize the HCl removal step to minimize byproduct formation. Employ appropriate chromatographic techniques for purification. |
Experimental Protocols
Protocol 1: In-situ HCl Removal by Nitrogen Sparging
-
Setup: Assemble the reaction apparatus, including a reaction vessel, condenser, and a gas inlet tube that reaches below the surface of the reaction mixture. The gas outlet should be connected to a trap containing a basic solution (e.g., saturated sodium bicarbonate) to neutralize the exiting HCl gas.
-
Procedure:
-
Charge the reactor with silicon tetrachloride and the chosen solvent under an inert atmosphere.
-
Begin slow bubbling of dry nitrogen gas through the solution.
-
Gradually add o-cresol to the reaction mixture.
-
Maintain a steady flow of nitrogen throughout the reaction to continuously remove the generated HCl gas.
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Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or NMR).
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Upon completion, continue sparging for an additional 30 minutes to ensure complete removal of residual HCl.
-
Protocol 2: Neutralization and Removal of HCl using a Solid Base
-
Base Selection: Choose a non-nucleophilic, insoluble base that will not interfere with the reaction or product. Anhydrous potassium carbonate or sodium carbonate are suitable options.
-
Procedure:
-
Perform the synthesis of this compound as per your standard protocol.
-
Upon completion of the reaction, add a stoichiometric excess of the chosen anhydrous solid base to the reaction mixture.
-
Stir the mixture vigorously for 1-2 hours to ensure complete neutralization of the HCl. The progress of neutralization can be monitored by periodically testing the pH of an aqueous extract.
-
Once neutralization is complete, remove the resulting salt and excess base by filtration.
-
Wash the filter cake with a small amount of the reaction solvent to recover any entrained product.
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The filtrate containing the purified product can then be further processed.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Chemical reaction for the synthesis of this compound.
References
Technical Support Center: High-Temperature Degradation of Tetra-o-cresol Orthosilicate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetra-o-cresol orthosilicate at high temperatures. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways of this compound at high temperatures?
A1: While direct experimental data for this compound is limited, based on the thermal decomposition of related compounds such as o-cresol and aryl silicates, the primary degradation pathways are expected to involve:
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Homolytic Cleavage of the Si-O Bond: The silicon-oxygen bond in the orthosilicate core is strong, but at sufficiently high temperatures, it can undergo homolytic cleavage to generate silicon-centered radicals and cresolate radicals.
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Decomposition of the o-Cresol Moiety: The o-cresol ligands are susceptible to thermal decomposition. This can involve the cleavage of the methyl group, leading to the formation of phenols and hydrocarbon radicals.[1] Additionally, the hydroxyl group can participate in condensation reactions.[1]
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Rearrangement Reactions: Intramolecular rearrangement reactions may occur, potentially leading to the formation of more stable silicon-containing species and various organic byproducts.
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Hydrolysis (if moisture is present): In the presence of water, even at high temperatures, hydrolysis of the Si-O-C bond can occur, leading to the formation of silanols (Si-OH) and o-cresol.
Q2: At what temperature range should I expect significant degradation of this compound?
A2: Aryloxy-substituted orthosilicates are known for their excellent thermal stability.[2] However, significant degradation is expected to begin at temperatures above 400°C. For comparison, phenyltrimethoxysilane, another aryl silicate, shows thermal stability up to high temperatures.[3] The exact onset of decomposition will depend on factors such as the heating rate, atmosphere (inert or oxidative), and the presence of any catalysts or impurities.
Q3: What are the likely gaseous and solid byproducts of thermal degradation?
A3: Based on the expected degradation pathways, the following byproducts may be formed:
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Gaseous Byproducts:
-
o-cresol
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Phenol (from demethylation of cresol)[1]
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Methane (from the cleaved methyl group)
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Toluene (from the cresol moiety)[1]
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Benzene (from further decomposition)[1]
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Water (from condensation reactions)[1]
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Carbon monoxide and carbon dioxide (at very high temperatures or in an oxidative environment)[1]
-
-
Solid Residue:
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A silicon-based inorganic residue, likely amorphous silica (SiO2) or silicon oxycarbide, will be the primary solid product.
-
Troubleshooting Guides
Problem 1: Inconsistent results in thermogravimetric analysis (TGA).
| Possible Cause | Troubleshooting Step |
| Sample Impurities | Ensure the purity of the this compound sample using techniques like NMR or chromatography before TGA analysis. |
| Atmosphere Control | Verify that the TGA is being run under a consistent and pure inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Ensure a constant flow rate of the purge gas. |
| Heating Rate Variation | Use a consistent and appropriate heating rate for all experiments. Slower heating rates can sometimes provide better resolution of decomposition steps. |
| Sample Size | Use a consistent and appropriate sample mass (typically 5-10 mg). Large sample sizes can lead to thermal gradients and inconsistent results. |
| Crucible Material | Ensure the crucible material (e.g., alumina, platinum) is inert and does not react with the sample or its degradation products at high temperatures. |
Problem 2: Difficulty identifying degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
| Possible Cause | Troubleshooting Step |
| Poor Volatility of Products | Some degradation products may be high-boiling or polar. Use a GC column suitable for high-temperature analysis and consider derivatization of polar compounds to increase their volatility. |
| Complex Mixture of Products | The degradation can produce a complex mixture. Optimize the GC temperature program to achieve better separation of the peaks. Consider using a more selective mass spectrometry ionization technique. |
| Reactive Intermediates | Some initial degradation products may be reactive and further decompose in the GC inlet or column. Analyze the headspace of a heated sample directly using a headspace analyzer coupled to the GC-MS. |
| Low Concentration of Products | Concentrate the collected volatile products using a cold trap or solid-phase microextraction (SPME) before injection into the GC-MS. |
Quantitative Data Summary
Due to the lack of direct experimental data for this compound, the following table provides data for related compounds to offer a comparative reference.
| Compound | Decomposition Onset (°C) | Major Decomposition Products | Reference |
| o-Cresol | ~400-500 | Phenol, Toluene, Benzene, Water, CO, CH4 | [1] |
| Phenyltrimethoxysilane | Thermally stable to high temperatures | Benzene, Methane, Silica | [3] |
| Phenolformaldehyde triethoxysilane oligomer | Three mass loss ranges: 28-261°C, 261-512°C, 512-561°C | Not specified | [2] |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Determining Thermal Stability
-
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
-
Methodology:
-
Place 5-10 mg of the purified this compound sample into an inert TGA pan (e.g., alumina).
-
Place the pan in the TGA instrument.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature to 1000°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined from the temperature at which a significant mass loss begins.
-
2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Product Identification
-
Objective: To identify the volatile and semi-volatile degradation products of this compound.
-
Methodology:
-
Place a small amount (0.1-1 mg) of the sample into a pyrolysis tube.
-
Insert the tube into the pyrolyzer, which is directly coupled to the GC-MS inlet.
-
Set the pyrolysis temperature to a value within the decomposition range determined by TGA (e.g., 600°C).
-
Rapidly heat the sample to the set temperature (flash pyrolysis).
-
The degradation products are immediately transferred to the GC column by a carrier gas (e.g., helium).
-
Separate the products using a suitable GC temperature program (e.g., start at 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/min).
-
Identify the separated compounds using the mass spectrometer and compare the obtained mass spectra with a library database (e.g., NIST).
-
Visualizations
References
Inconsistent performance of tetra-o-cresol orthosilicate-based lubricants.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the inconsistent performance of tetra-o-cresol orthosilicate-based lubricants during experimental use.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound-based lubricants.
Issue 1: Unexpected Decrease in Lubricant Viscosity and Increased Acidity
Symptoms:
-
A noticeable drop in the lubricant's viscosity during the experiment.
-
An increase in the Total Acid Number (TAN) of the lubricant, as measured by titration.
-
Corrosion or tarnishing of metal components in contact with the lubricant.
Possible Cause: Hydrolysis of the this compound ester. The presence of water, even in trace amounts, can lead to the breakdown of the ester bonds, forming cresol and silicic acid derivatives. This reaction is often accelerated by heat and the presence of acids, creating a feedback loop of degradation.[1][2][3][4]
Troubleshooting Steps:
-
Water Contamination Check:
-
Use Karl Fischer titration to determine the water content of the lubricant. Levels as low as 300 to 500 ppm can initiate hydrolysis.[4]
-
Ensure all experimental glassware and components are rigorously dried before use.
-
If possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture ingress.
-
-
Acid Contamination Assessment:
-
Test the initial lubricant for any acidic impurities that may have resulted from the synthesis process.
-
Ensure that no acidic cleaning residues are present on the experimental apparatus.
-
-
Temperature Control:
-
Evaluate the operating temperature of your experiment. Higher temperatures significantly accelerate the rate of hydrolysis.[4]
-
If feasible, lower the experimental temperature or use a lubricant with enhanced hydrolytic stability for high-temperature applications.
-
Issue 2: Increased Friction Coefficient and Formation of Deposits
Symptoms:
-
An increase in the measured coefficient of friction over time.
-
Formation of solid deposits, varnish, or sludge on component surfaces.
-
Discoloration of the lubricant, often turning darker.
Possible Cause: Thermal and oxidative degradation of the lubricant. At elevated temperatures, especially in the presence of oxygen, this compound can undergo complex chemical reactions. These can lead to polymerization, the formation of insoluble by-products, and the depletion of any performance-enhancing additives.[5][6][7][8] Thermal decomposition of the silicate ester can also occur, leading to the formation of silanols and volatile organic compounds like ethylene.[9]
Troubleshooting Steps:
-
Assess Thermal Stability Limits:
-
Review the manufacturer's specifications for the maximum recommended operating temperature of the lubricant.
-
Consider if localized "hot spots" in your apparatus could be exceeding the bulk fluid temperature.[5]
-
-
Mitigate Oxidative Stress:
-
If the experiment allows, blanket the system with an inert gas to exclude oxygen.
-
Analyze the lubricant for the presence of metal wear particles (e.g., iron, copper), as these can catalyze oxidation.[5]
-
-
Analyze Deposits:
-
If possible, collect and analyze the deposits using techniques like Fourier Transform Infrared (FTIR) spectroscopy to identify their chemical nature. This can help confirm if they are oxidation or thermal degradation products.
-
Issue 3: Inconsistent and Non-Repeatable Lubrication Performance
Symptoms:
-
Significant variations in friction and wear data between seemingly identical experimental runs.
-
Difficulty in achieving a stable lubrication regime.
Possible Cause: Impurities or batch-to-batch variations in the lubricant. The synthesis of this compound can result in side products or unreacted starting materials that can affect its lubricating properties. Incomplete reaction or purification can lead to the presence of more reactive or less stable species.
Troubleshooting Steps:
-
Lubricant Quality Control:
-
Request a certificate of analysis from the supplier for each lubricant batch to check for consistency in key properties like viscosity, purity, and acid number.
-
Consider performing your own quality control checks, such as Gas Chromatography-Mass Spectrometry (GC-MS) to verify the purity and identity of the main components.
-
-
Contamination from External Sources:
-
Review all potential sources of contamination in your experimental setup, including cleaning solvents, residues from previous experiments, and environmental dust.
-
Microscopic analysis of the used lubricant can help identify particulate contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound lubricants?
A1: The two primary degradation pathways are hydrolysis and thermo-oxidative degradation.
-
Hydrolysis: Reaction with water, leading to the cleavage of the Si-O-C ester bonds to form cresol and silicic acid derivatives. This reduces viscosity and increases acidity.[1][2][3][4]
-
Thermo-oxidative Degradation: At high temperatures and in the presence of oxygen, the lubricant can undergo complex reactions leading to polymerization, deposit formation, and an increase in viscosity.[5][6][7][8] A specific thermal degradation route for silicate esters involves molecular decomposition to form silanols and ethylene.[9]
Q2: How can I monitor the degradation of my this compound lubricant during an experiment?
A2: Several analytical techniques can be employed:
-
Viscosity Measurement: A simple and effective way to track changes in the lubricant's physical properties.
-
Total Acid Number (TAN) Titration: Measures the increase in acidic byproducts from hydrolysis or oxidation.
-
FTIR Spectroscopy: Can detect the formation of carbonyl groups (from oxidation) and hydroxyl groups (from hydrolysis).
-
UV-Vis Spectroscopy: Can be used to monitor color changes, which often correlate with the extent of degradation.
Q3: Are there any specific contaminants I should be concerned about?
A3: Yes, water and acidic compounds are of primary concern due to their role in catalyzing hydrolysis.[2][3][4] Additionally, metal wear particles can act as catalysts for oxidation.[5] Impurities from the synthesis process, such as unreacted o-cresol or partially substituted orthosilicates, can also lead to inconsistent performance.
Q4: What is the expected thermal stability of this compound lubricants?
A4: While specific temperature limits depend on the formulation, aryl-substituted orthosilicates are known for their good thermal stability. However, prolonged exposure to high temperatures will inevitably lead to thermal degradation. It is crucial to operate within the manufacturer's specified temperature range to avoid rapid decomposition.[5][6]
Data Presentation
Table 1: Key Physical and Chemical Properties of a Typical this compound Lubricant
| Property | Typical Value | ASTM Test Method |
| Appearance | Clear, light yellow liquid | Visual |
| Kinematic Viscosity @ 40°C | 40 - 60 cSt | D445 |
| Kinematic Viscosity @ 100°C | 5 - 8 cSt | D445 |
| Viscosity Index | > 100 | D2270 |
| Flash Point | > 200°C | D92 |
| Pour Point | < -30°C | D97 |
| Total Acid Number (new) | < 0.05 mg KOH/g | D664 |
Table 2: Troubleshooting Summary for Inconsistent Performance
| Symptom | Potential Cause | Recommended Analytical Test | Primary Action |
| Decreased Viscosity, Increased Acidity | Hydrolysis | Karl Fischer Titration, TAN | Eliminate water sources, control temperature |
| Increased Friction, Deposit Formation | Thermal/Oxidative Degradation | FTIR, Viscosity, Deposit Analysis | Reduce operating temperature, exclude oxygen |
| Non-Repeatable Results | Lubricant Inconsistency/Contamination | GC-MS, Microscopic Particle Analysis | Verify lubricant purity, clean system thoroughly |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the amount of water contamination in the this compound lubricant.
Methodology:
-
Ensure the Karl Fischer titrator is calibrated and functioning according to the manufacturer's instructions.
-
Carefully extract a representative sample of the lubricant from the experimental system.
-
Accurately weigh a specific amount of the lubricant sample and introduce it into the titration vessel.
-
Perform the titration. The instrument will automatically determine the endpoint and calculate the water content.
-
Express the result in parts per million (ppm) or percentage by weight.
Protocol 2: Measurement of Total Acid Number (TAN)
Objective: To determine the concentration of acidic compounds in the lubricant, which is an indicator of degradation.
Methodology:
-
Dissolve a precisely weighed amount of the lubricant sample in a suitable solvent mixture (e.g., toluene, isopropanol, and a small amount of water).
-
Titrate the solution with a standardized solution of potassium hydroxide (KOH) in alcohol.
-
Use a potentiometric titrator to accurately determine the endpoint of the titration.
-
The TAN is calculated based on the amount of KOH solution required to neutralize the acid in the sample and is expressed in milligrams of KOH per gram of lubricant (mg KOH/g).
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Simplified workflow of thermal and oxidative lubricant degradation.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. klueber.com [klueber.com]
- 5. precisionlubrication.com [precisionlubrication.com]
- 6. Finding the Root Causes of Oil Degradation [machinerylubrication.com]
- 7. The Lowdown on Oil Breakdown | Machinery Lubrication [machinerylubrication.com]
- 8. researchgate.net [researchgate.net]
- 9. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]
Technical Support Center: Optimizing Catalyst Selection for Tetra-o-Cresol Orthosilicate Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of tetra-o-cresol orthosilicate. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guide
| Symptom | Possible Causes | Recommended Actions |
| No or Slow Polymerization | - Inactive or insufficient catalyst- Low reaction temperature- Presence of inhibitors (e.g., moisture in reagents/solvents)- Impure this compound monomer | - Catalyst: Increase catalyst concentration or screen a different class of catalysts (e.g., switch from a base to a Lewis acid).- Temperature: Gradually increase the reaction temperature in 10°C increments.- Inhibitors: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents.- Monomer Purity: Verify the purity of the monomer using techniques like NMR or GC-MS. Purify if necessary. |
| Gel Formation or Insoluble Polymer | - Catalyst concentration is too high- Rapid, uncontrolled polymerization- Inappropriate solvent | - Catalyst Concentration: Reduce the catalyst loading.- Reaction Control: Slow down the reaction by lowering the temperature or by the slow addition of the catalyst.- Solvent: Use a solvent that provides better solubility for the growing polymer chains. |
| Low Molecular Weight Polymer | - Insufficient reaction time- Non-optimal catalyst- Chain termination reactions | - Reaction Time: Extend the duration of the polymerization.- Catalyst Optimization: Screen a variety of catalysts to find one that promotes chain growth over termination.- Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere to prevent side reactions with atmospheric components. |
| Poor Reproducibility | - Inconsistent reagent quality- Variations in reaction setup and conditions | - Reagent Quality: Use reagents from the same batch for a series of experiments. - Standardized Protocol: Maintain strict control over all reaction parameters, including temperature, stirring rate, and the order of reagent addition. |
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for the polymerization of aryloxysilanes like this compound?
A1: The polymerization of aryloxysilanes typically proceeds via a hydrolysis and polycondensation mechanism. Both acid and base catalysts can be effective. Common classes of catalysts include:
-
Base Catalysts: Amines such as ammonia, methylamine, and dimethylamine are often used in related silicate polymerizations.[1]
-
Acid Catalysts: Lewis acids and Brønsted acids can catalyze the hydrolysis step.
-
Organometallic Catalysts: Compounds of titanium, tin, and zinc have been shown to be effective for polycondensation reactions in other polymer systems and may be applicable here.[2][3]
Q2: How does water content affect the polymerization process?
A2: Water is a crucial reactant in the initial hydrolysis of the ortho-cresol groups from the silicon center. However, the stoichiometry of water to the silane monomer must be carefully controlled. Insufficient water will lead to incomplete hydrolysis and low polymer yield. Conversely, an excess of water can lead to the formation of undesirable side products and may affect the final properties of the polymer.
Q3: What is the role of the solvent in this polymerization?
A3: The solvent plays a critical role in solubilizing the monomer, the growing polymer chains, and the catalyst. It also helps in controlling the reaction temperature. The choice of solvent can influence the rate of polymerization and the solubility of the final polymer. Aprotic solvents are generally preferred to avoid interference with the hydrolysis and condensation reactions.
Q4: My polymer has a broad molecular weight distribution. How can I achieve a more uniform polymer?
A4: A broad molecular weight distribution can result from multiple factors, including inconsistent initiation, chain transfer reactions, or multiple active catalyst sites. To achieve a more uniform polymer (a narrower molecular weight distribution), consider the following:
-
Controlled Monomer and Catalyst Addition: A slow, controlled addition of the monomer to the reaction mixture containing the catalyst can help ensure a more uniform initiation of polymerization.
-
Catalyst Selection: Some catalysts inherently provide better control over the polymerization process. Screening different catalysts is recommended.
-
Temperature Control: Maintaining a constant and optimized reaction temperature is crucial for controlling the rates of initiation, propagation, and termination.
Experimental Protocols
Protocol 1: Catalyst Screening for this compound Polymerization
This protocol outlines a general procedure for screening different catalysts for the polymerization of this compound.
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Dry the chosen solvent over appropriate drying agents and distill under an inert atmosphere.
-
Ensure the this compound monomer is of high purity.
-
-
Reaction Setup:
-
In a multi-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add the this compound monomer and the dried solvent.
-
Place the flask in a temperature-controlled oil bath.
-
-
Catalyst Addition:
-
Prepare stock solutions of the catalysts to be screened at known concentrations in the reaction solvent.
-
Add a specific molar percentage of the catalyst (e.g., 0.1 mol%) to the reaction mixture while stirring.
-
-
Polymerization and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80°C).
-
Monitor the progress of the polymerization by taking small aliquots at regular intervals and analyzing them by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.
-
-
Termination and Isolation:
-
After a set reaction time (e.g., 24 hours), cool the reaction mixture to room temperature.
-
Quench the catalyst (if necessary, depending on the catalyst type).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
-
-
Characterization:
-
Characterize the resulting polymer for its molecular weight, polydispersity, and thermal properties (e.g., using GPC, NMR, and TGA).
-
Protocol 2: General Polymerization Procedure
This protocol provides a general method for the polymerization of this compound once an optimal catalyst has been identified.
-
Reaction Setup:
-
Set up a dried glass reactor with a mechanical stirrer, a condenser, and an inert gas inlet.
-
Charge the reactor with purified this compound and the appropriate solvent.
-
-
Initiation:
-
Heat the mixture to the optimized reaction temperature.
-
Add the optimized concentration of the selected catalyst to the reactor.
-
-
Polymerization:
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the predetermined reaction time.
-
-
Work-up:
-
Cool the reactor contents to room temperature.
-
Precipitate the polymer by slowly adding the polymer solution to a vigorously stirred non-solvent.
-
Collect the precipitated polymer by filtration.
-
-
Purification and Drying:
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and catalyst residues.
-
Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for catalyst selection and polymerization.
Caption: Simplified pathway for this compound polymerization.
References
- 1. Particle formation in the hydrolysis of tetraethyl orthosilicate in pH buffer solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DE60019638T2 - CATALYST SYSTEMS FOR POLYCONDENSATION REACTIONS - Google Patents [patents.google.com]
- 3. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Challenges in the scale-up of tetra-o-cresol orthosilicate production.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of tetra-o-cresol orthosilicate production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and industrially relevant synthesis route is the phenolysis of silicon tetrachloride (SiCl₄) with ortho-cresol (o-cresol).[1] This reaction involves the nucleophilic attack of the hydroxyl group of o-cresol on the silicon atom of SiCl₄, leading to the stepwise substitution of chloride ions.[1] An alternative, though less common, method is the direct esterification of silicic acid (H₄SiO₄) with o-cresol. This route avoids the use of the highly reactive and corrosive SiCl₄ but requires careful control of reaction equilibrium to drive the formation of the fully substituted product.[1]
Q2: What are the main challenges in scaling up the production of this compound?
A2: The primary challenges during scale-up include:
-
Exothermic Reaction: The reaction between silicon tetrachloride and o-cresol is highly exothermic, which can lead to thermal runaways if not properly managed.
-
Byproduct Management: The reaction generates four equivalents of hydrogen chloride (HCl) gas for every equivalent of this compound produced. HCl is corrosive and must be effectively neutralized and managed.[1]
-
Incomplete Substitution: Failure to achieve complete substitution of the four chloride atoms on the silicon tetrachloride molecule can result in a mixture of partially substituted chlorocresoxysilanes, which are difficult to separate from the final product.
-
Product Purification: The final product may contain unreacted starting materials, partially substituted byproducts, and the salt byproduct from HCl neutralization (e.g., pyridine hydrochloride), necessitating robust purification methods.
-
Moisture Sensitivity: Silicon tetrachloride and the intermediate chlorocresoxysilanes are highly sensitive to moisture, which can lead to the formation of siloxanes and other undesirable byproducts.
Q3: How can the hydrogen chloride (HCl) byproduct be managed at an industrial scale?
A3: At an industrial scale, the HCl byproduct is typically managed in one of two ways:
-
Neutralization: A tertiary amine, most commonly pyridine, is added to the reaction mixture to neutralize the HCl as it is formed.[1] This results in the formation of a solid salt (pyridine hydrochloride) which can be filtered off. The pyridine can then be recovered from the salt for reuse.
-
Scrubbing: The evolved HCl gas can be directed to a scrubber system. Wet scrubbers are highly effective for this purpose, where the gas stream is passed through a packed bed or spray tower with a neutralizing agent, typically a caustic solution like sodium hydroxide, to absorb and neutralize the HCl.[2]
Q4: What are the key safety precautions when working with silicon tetrachloride and o-cresol at scale?
A4: Both silicon tetrachloride and o-cresol are hazardous materials requiring strict safety protocols:
-
Silicon Tetrachloride (SiCl₄): This is a highly corrosive and moisture-sensitive liquid. It should be handled in a closed system under an inert atmosphere (e.g., nitrogen or argon).[3][4] Personal protective equipment (PPE) should include chemical-resistant gloves, clothing, and a full-face respirator.[3][5] Emergency showers and eyewash stations must be readily accessible.[4]
-
o-Cresol: This is a toxic and corrosive phenolic compound. It should be handled in a well-ventilated area with appropriate PPE, including gloves and eye protection.
-
General Precautions: The reaction should be conducted in a reactor equipped with a robust cooling system and pressure relief devices.[6] All equipment must be thoroughly dried before use to prevent unwanted reactions with SiCl₄.
Troubleshooting Guides
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Loss of product during workup and purification. 3. Side reactions due to the presence of moisture. 4. Suboptimal stoichiometry of reactants. | 1. Increase reaction time or temperature gradually while monitoring the reaction progress by GC or TLC. 2. Optimize the purification process, for example, by using fractional distillation under reduced pressure to minimize thermal decomposition. 3. Ensure all reactants, solvents, and equipment are rigorously dried before use. 4. Use a slight excess of o-cresol to drive the reaction to completion. |
| Presence of Partially Substituted Byproducts (e.g., trichloro-o-cresoxysilane) | 1. Insufficient amount of o-cresol or pyridine. 2. Low reaction temperature or insufficient reaction time. 3. Poor mixing leading to localized areas of low o-cresol concentration. | 1. Ensure a stoichiometric amount or a slight excess of o-cresol and pyridine are used. 2. Increase the reaction temperature or prolong the reaction time. 3. Improve agitation to ensure homogeneous mixing of the reactants. |
| Formation of Solid Precipitate in the Reactor (other than pyridine hydrochloride) | 1. Reaction with residual moisture leading to the formation of siloxanes. 2. The product or a byproduct is crystallizing out of solution. | 1. Ensure all starting materials and the reactor are anhydrous. 2. Analyze the precipitate to identify its composition. If it is the desired product, consider using a different solvent or adjusting the reaction temperature. |
| Discoloration of the Final Product | 1. Thermal decomposition during distillation. 2. Presence of impurities in the starting materials. | 1. Purify the product using vacuum distillation at the lowest possible temperature. 2. Use high-purity starting materials. The purity of o-cresol can be improved by distillation or crystallization.[7][8] |
| Difficulty in Removing Pyridine Hydrochloride | 1. The salt is too finely divided, making filtration difficult. 2. The salt is partially soluble in the reaction solvent. | 1. Allow the reaction mixture to cool to a lower temperature to promote crystallization and increase particle size before filtration. 2. Consider washing the filter cake with a non-polar solvent in which the product is soluble but the salt is not. |
Experimental Protocols
Synthesis of this compound
This protocol describes the general procedure for the synthesis of this compound from silicon tetrachloride and o-cresol.
Materials:
-
Silicon Tetrachloride (SiCl₄)
-
o-Cresol
-
Anhydrous Pyridine
-
Anhydrous Toluene (or other inert solvent)
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Filtration apparatus.
-
Rotary evaporator.
-
Vacuum distillation setup.
Procedure:
-
Set up the reactor and ensure all glassware is thoroughly dried.
-
Charge the reactor with o-cresol and anhydrous toluene under a nitrogen atmosphere.
-
Begin stirring and cool the mixture to 0-5 °C using the circulator.
-
Slowly add anhydrous pyridine to the reactor.
-
In a separate, dry dropping funnel, add the required amount of silicon tetrachloride, diluted with anhydrous toluene.
-
Add the silicon tetrachloride solution dropwise to the cold, stirred mixture of o-cresol and pyridine. Maintain the temperature below 10 °C during the addition. The reaction is highly exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-80 °C) for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and filter to remove the precipitated pyridine hydrochloride.
-
Wash the filter cake with a small amount of cold, anhydrous toluene.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under high vacuum.
Quality Control
The purity of the final product should be assessed using the following analytical techniques:
| Analytical Method | Purpose | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the purity of the product and identify any volatile impurities or byproducts. | A major peak corresponding to the mass of this compound and minor peaks for any residual starting materials or partially substituted silanes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | To confirm the chemical structure of the product. | The spectra should be consistent with the structure of this compound, showing the correct chemical shifts and integrations for the aromatic and methyl protons and carbons, and a single resonance in the appropriate region of the ²⁹Si NMR spectrum.[9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups. | Presence of Si-O-Ar and aromatic C-H stretching vibrations, and the absence of O-H stretching bands (indicating the absence of unreacted o-cresol and water). |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Key challenges in scale-up and their corresponding mitigation strategies.
References
- 1. This compound | 16714-40-2 | Benchchem [benchchem.com]
- 2. sazenviro.com [sazenviro.com]
- 3. my.airliquide.com [my.airliquide.com]
- 4. middlesexgases.com [middlesexgases.com]
- 5. airgas.com [airgas.com]
- 6. machengineering.com [machengineering.com]
- 7. US3337424A - Purification of m- and p-cresol by azeotropic distillation with a hydrocarbon entrainer - Google Patents [patents.google.com]
- 8. CN104058936A - Method for separation and purification of p-cresol - Google Patents [patents.google.com]
- 9. Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Solubility Challenges with Tetra-o-Cresol Orthosilicate in Non-Polar Solvents: A Technical Guide
For researchers, scientists, and drug development professionals working with tetra-o-cresol orthosilicate, achieving consistent and complete dissolution in non-polar solvents is crucial for experimental success. This technical support center provides a comprehensive guide to understanding and resolving common solubility issues, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in non-polar solvents important?
A1: this compound is an organosilicon compound belonging to the tetra(aryloxy)silane family.[1] It is characterized by a central silicon atom bonded to four ortho-cresol groups through oxygen atoms.[1] Its importance in various research and development applications stems from its excellent thermal stability.[1] Many applications require its dissolution in non-polar organic solvents to serve as a reactant, precursor, or for further processing.
Q2: In which non-polar solvents is this compound expected to be soluble?
Q3: What are the initial signs of solubility problems with this compound?
A3: Common indicators of poor solubility include the presence of undissolved solid particles, a cloudy or hazy appearance of the solution, or the formation of a precipitate after a period of standing.
Q4: Can temperature be used to improve the solubility of this compound?
A4: Yes, for most solid solutes in liquid solvents, solubility increases with temperature. Gently warming the solvent while stirring can significantly enhance the dissolution rate and the amount of this compound that can be dissolved. However, it is crucial to consider the boiling point of the solvent and any potential thermal degradation of the compound.
Q5: Are there any chemical incompatibilities I should be aware of when dissolving this compound?
A5: this compound can be sensitive to moisture. It may react with water, leading to hydrolysis. Therefore, it is essential to use anhydrous (dry) solvents and to minimize exposure to atmospheric moisture during handling and dissolution.
Troubleshooting Guide
This guide addresses specific issues you may encounter when dissolving this compound in non-polar solvents.
Issue 1: The compound is not dissolving completely.
dot
Caption: Troubleshooting workflow for incomplete dissolution.
Possible Causes & Solutions:
-
Insufficient Solvent Volume: The concentration of this compound may be too high for the chosen solvent volume.
-
Solution: Try adding more solvent in small increments until the solute dissolves completely.
-
-
Low Temperature: The solubility of the compound may be limited at room temperature.
-
Solution: Gently warm the solvent while stirring. Be mindful of the solvent's boiling point.
-
-
Inadequate Agitation: The solid may not be adequately dispersed in the solvent to facilitate dissolution.
-
Solution: Increase the stirring speed or use a magnetic stirrer. For very fine powders, sonication can be effective in breaking up agglomerates and enhancing dissolution.
-
-
Solvent Purity: The presence of impurities, especially water, in the non-polar solvent can affect solubility.
-
Solution: Ensure you are using a high-purity, anhydrous grade of the non-polar solvent.
-
Issue 2: The solution is cloudy or hazy.
dot
Caption: Troubleshooting workflow for a cloudy solution.
Possible Causes & Solutions:
-
Fine Undissolved Particles: Even with good agitation, very fine particles may remain suspended, causing a hazy appearance.
-
Solution: Continue stirring for an extended period. If the cloudiness persists, filtration through a fine porosity filter (e.g., 0.45 µm or 0.22 µm PTFE syringe filter) may be necessary.
-
-
Moisture Contamination: Traces of water in the solvent or from the atmosphere can lead to partial hydrolysis of the this compound, forming insoluble byproducts.
-
Solution: Use anhydrous solvents and handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).
-
-
Impurities in the Compound: The starting material may contain insoluble impurities.
-
Solution: If possible, analyze the starting material for purity. If impurities are suspected, filtration may be the most practical solution.
-
Data Presentation
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide based on the properties of the analogous compound, tetraethyl orthosilicate (TEOS), and general principles of solubility.
| Non-Polar Solvent | Expected Qualitative Solubility of this compound |
| Toluene | High |
| Hexane | Moderate to High |
| Chloroform | High |
| Diethyl Ether | Moderate to High |
| Benzene | Moderate (based on TEOS data)[2] |
| Carbon Tetrachloride | Moderate to High |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
Objective: To prepare a clear solution of this compound in a non-polar solvent.
Materials:
-
This compound
-
Anhydrous non-polar solvent (e.g., toluene, hexane)
-
Clean, dry glassware (e.g., beaker, flask)
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Inert gas supply (e.g., nitrogen or argon) (optional)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a desiccator or a stream of inert gas.
-
Solvent Addition: Add the desired volume of the anhydrous non-polar solvent to the reaction vessel.
-
Inert Atmosphere (Recommended): If sensitivity to moisture is a concern, purge the vessel with an inert gas.
-
Addition of Solute: While stirring, slowly add the pre-weighed this compound to the solvent.
-
Agitation: Continue stirring at a moderate speed.
-
Heating (Optional): If the compound does not dissolve readily at room temperature, gently warm the mixture on a heating plate while continuing to stir. Monitor the temperature to avoid boiling the solvent.
-
Observation: Continue stirring until the solution is clear and no solid particles are visible.
-
Storage: Once dissolved, store the solution in a tightly sealed container, preferably under an inert atmosphere, to prevent solvent evaporation and moisture absorption.
Protocol 2: Enhancing Solubility using Co-solvency
Objective: To improve the solubility of this compound in a non-polar solvent where it has limited solubility.
dot
Caption: Experimental workflow for enhancing solubility using a co-solvent.
Materials:
-
This compound
-
Primary anhydrous non-polar solvent (e.g., hexane)
-
Co-solvent (a more polar, miscible solvent in which the compound has higher solubility, e.g., anhydrous tetrahydrofuran (THF) or dioxane)
-
Standard laboratory glassware and stirring equipment as in Protocol 1.
Procedure:
-
Initial Attempt: Follow steps 1-5 of Protocol 1 using the primary non-polar solvent.
-
Co-solvent Addition: If the compound does not dissolve completely, begin adding the co-solvent dropwise while continuing to stir vigorously.
-
Observation: Observe the solution for any changes. The addition of a small amount of a suitable co-solvent can significantly increase the overall solvating power of the solvent mixture.
-
Titration: Continue adding the co-solvent in small increments until a clear solution is obtained.
-
Record Ratio: Note the final ratio of the primary solvent to the co-solvent for future reference.
-
Storage: Store the resulting solution as described in Protocol 1.
References
Validation & Comparative
A Comparative Analysis of the Thermal Stability of Tetra-o-cresol Orthosilicate and Tetraethoxysilane (TEOS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of tetra-o-cresol orthosilicate and tetraethoxysilane (TEOS). The information presented herein is intended to assist researchers in selecting the appropriate organosilicate for applications where thermal stability is a critical parameter. While quantitative data for TEOS is readily available, specific experimental data for this compound is less prevalent in public literature. Therefore, this comparison draws upon established principles of organosilicon chemistry and available data for analogous compounds.
Executive Summary
Data Presentation: Thermal Decomposition Data
The following table summarizes the available and inferred thermal decomposition data for TEOS and this compound.
| Parameter | Tetraethoxysilane (TEOS) | This compound |
| Chemical Family | Tetra(alkoxy)silane | Tetra(aryloxy)silane |
| Decomposition Onset | ~150°C (for hydrolysis of Si-OH and Si-OC2H5 groups in derived materials) | Expected to be significantly higher than TEOS |
| Decomposition Stages | Multiple stages observed in TEOS-derived materials: 1. 30-125°C: Loss of solvents and volatile organics. 2. 150-350°C: Condensation of Si-OH groups and decomposition of methyl groups (in modified systems). 3. 350-600°C: Elimination of remaining hydroxyl groups. | Expected to exhibit a higher onset of decomposition, with the primary mechanism involving the cleavage of the silicon-oxygen-aryl bond at elevated temperatures. |
| General Stability | Less stable compared to aryloxy silanes. | Generally exhibits greater thermal stability than tetra(alkoxy)silanes.[1] |
Experimental Protocols: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a standard technique for evaluating the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.
Objective: To determine the onset of decomposition and the thermal degradation profile of the organosilicate sample.
Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).
Experimental Parameters:
-
Sample Preparation: A small amount of the liquid sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).
-
Atmosphere: A high-purity inert gas, such as nitrogen or argon, is purged through the furnace at a constant flow rate (e.g., 30-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).
-
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature.
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. This can be calculated using various methods, such as the intersection of the baseline with the tangent of the decomposition step.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.
Visualizing Decomposition Pathways
The following diagrams illustrate the proposed thermal decomposition pathways for TEOS and a hypothetical pathway for this compound.
Caption: Proposed thermal decomposition pathway of TEOS.
Caption: Hypothetical thermal decomposition of this compound.
Discussion of Decomposition Mechanisms
Tetraethoxysilane (TEOS): The thermal decomposition of TEOS is a complex process that can proceed through multiple pathways. The primary routes are believed to be a step-wise four-center molecular elimination of ethylene to form silanols, and barrier-less C-C bond cleavage of the ethoxy groups leading to radical formation. These reactions ultimately lead to the formation of silicic acid (Si(OH)4), which then condenses to form silicon dioxide (SiO2).
This compound: The thermal decomposition mechanism of this compound is not as well-documented as that of TEOS. However, based on the principles of aryl silicate chemistry, it is hypothesized that the decomposition at high temperatures is initiated by the homolytic cleavage of the silicon-oxygen bond. This would generate silicon-containing radicals and cresol-derived radicals. These highly reactive species would then undergo complex rearrangement and recombination reactions, leading to the formation of a thermally stable silicon-oxycarbide char and the release of volatile organic compounds such as cresols and phenols. The aromatic nature of the cresol leaving group contributes to its higher thermal stability compared to the aliphatic ethoxy group in TEOS.
References
A Comparative Guide to Silicate Esters for High-Temperature Applications: Tetra-o-cresol Orthosilicate vs. Alternatives
In the demanding landscape of high-temperature applications, the selection of a thermally robust fluid is paramount for ensuring operational stability and longevity. Silicate esters have long been recognized for their excellent thermal properties, making them suitable for use as heat transfer fluids, lubricants, and dielectric fluids in extreme environments.[1] Among these, tetra-o-cresol orthosilicate, an aryloxy-substituted orthosilicate, stands out for its purported superior performance at elevated temperatures.[2][3] This guide provides an objective comparison of this compound against other common silicate esters, supported by available data and detailed experimental protocols for performance evaluation.
Performance Comparison of Silicate Esters
The primary distinction between different silicate esters lies in the organic groups attached to the silicon-oxygen bond.[2] These organic moieties significantly influence the thermal and hydrolytic stability of the compound. This compound is a member of the tetra(aryloxy)silane family, which are generally recognized for their enhanced thermal stability compared to their tetra(alkoxy)silane counterparts, such as the widely used Tetraethyl Orthosilicate (TEOS).[2][3] The aromatic nature of the cresol groups in this compound contributes to its higher thermal stability.
The following table summarizes key properties of this compound and other representative silicate esters. It is important to note that specific experimental data for this compound is not widely available in public literature. The presented values are based on general trends for aryloxysilanes and alkoxysilanes and should be considered illustrative.
| Property | This compound (Representative) | Tetraethyl Orthosilicate (TEOS) | Tetramethyl Orthosilicate (TMOS) |
| Chemical Formula | Si(OC₇H₇)₄ | Si(OC₂H₅)₄ | Si(OCH₃)₄ |
| Molecular Weight | 456.6 g/mol [2] | 208.33 g/mol [4] | 152.22 g/mol |
| Boiling Point | > 400 °C (estimated) | 168-169 °C[4] | 121-122 °C |
| Thermal Decomposition | > 600 °C[5] | > 600 °C[4] | Less stable than TEOS[6] |
| Hydrolytic Stability | Higher | Lower[2] | Lower |
Experimental Protocols for Performance Evaluation
To facilitate direct comparison and aid in the selection of the most appropriate silicate ester for a given application, standardized testing is crucial. The following are detailed methodologies for key experiments used to evaluate the performance of these materials.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the silicate ester.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the silicate ester into an alumina crucible.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.[7]
-
-
Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins. The final residual weight provides information on the amount of inorganic material (e.g., silica) remaining.
Thermal Transitions: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as glass transition temperature (Tg), melting point, and crystallization temperature.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 5-10 mg of the silicate ester into a hermetically sealed aluminum pan to prevent volatilization.[8] An empty sealed pan is used as a reference.[9]
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Heat the sample from ambient temperature to a temperature above its expected transitions at a rate of 10 °C/min.
-
Cool the sample back to ambient temperature at the same rate.
-
Perform a second heating cycle under the same conditions to observe the thermal history-independent transitions.
-
-
-
Data Analysis: The DSC thermogram will show peaks or shifts in the baseline corresponding to thermal events. Endothermic peaks represent melting, while exothermic peaks indicate crystallization or decomposition. A step change in the baseline indicates the glass transition temperature.
Hydrolytic Stability Evaluation
Objective: To determine the resistance of the silicate ester to hydrolysis.
Methodology:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, mix a known concentration of the silicate ester with a buffered aqueous solution of a specific pH.
-
For accelerated testing, the reaction can be carried out at an elevated temperature (e.g., 50-80 °C).
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the hydrolysis reaction by adding the aliquot to a cold, non-aqueous solvent.
-
Analyze the concentration of the unreacted silicate ester or the formation of hydrolysis products (e.g., corresponding alcohol or cresol) using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis: Plot the concentration of the silicate ester as a function of time. The rate of hydrolysis can be determined from the slope of this curve, and the half-life of the ester under the specific conditions can be calculated. The steric bulk of the organic groups generally slows the rate of hydrolysis.[2]
Logical Workflow for Silicate Ester Selection
The selection of an appropriate silicate ester for a high-temperature application depends on a variety of factors beyond just thermal stability. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision workflow for selecting a high-temperature silicate ester.
References
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. This compound | 16714-40-2 | Benchchem [benchchem.com]
- 3. epfl.ch [epfl.ch]
- 4. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. qualitest.ae [qualitest.ae]
- 9. 2.4. Differential Scanning Calorimetry (DSC) Analysis [bio-protocol.org]
Comparative Guide to the Hydrolytic Stability of Tetra-o-cresol Orthosilicate and Alkyl Silicates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hydrolytic stability of tetra-o-cresol orthosilicate against common alkyl silicates, such as tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS). The information presented is based on established principles of silicate chemistry, intended to inform material selection and experimental design.
Introduction
Orthosilicates are esters of orthosilicic acid with the general formula Si(OR)₄. Their utility in various applications, from sol-gel processes to precursors for high-purity silica, is largely dictated by their hydrolytic stability. The rate and mechanism of hydrolysis, the cleavage of the Si-OR bond by water, are critically dependent on the nature of the organic substituent (R). This guide focuses on the comparison between an aryloxysilane, this compound, and common alkyl silicates. While extensive data exists for alkyl silicates, the hydrolytic behavior of this compound is less documented. This comparison is therefore based on fundamental steric and electronic effects.
General Mechanism of Hydrolysis
The hydrolysis of orthosilicates can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: This mechanism involves the protonation of an oxygen atom in an alkoxy or aryloxy group, making it a better leaving group. A water molecule then performs a nucleophilic attack on the silicon atom.
-
Base-Catalyzed Hydrolysis: In this pathway, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate, which then expels an alkoxide or aryloxide ion.
The following diagram illustrates these general pathways:
Comparison of Hydrolytic Stability
The primary factors influencing the rate of hydrolysis are steric hindrance at the silicon center and the electronic properties of the substituent groups.
Steric Effects
The size of the organic groups bonded to the silicon atom via oxygen has a significant impact on the rate of hydrolysis. Increased steric bulk around the silicon atom hinders the approach of the nucleophile (water in the acid-catalyzed mechanism and hydroxide ion in the base-catalyzed mechanism), thereby slowing down the reaction rate.
-
This compound: The ortho-cresol group is considerably larger and more sterically demanding than the simple alkyl groups of TEOS and TMOS. The presence of the methyl group at the ortho position of the phenyl ring further increases this steric hindrance.
-
Alkyl Silicates (TEOS and TMOS): These molecules have relatively small and flexible alkyl groups (ethyl and methyl, respectively), which present a much lower steric barrier to nucleophilic attack.
Consequently, due to greater steric hindrance, This compound is expected to exhibit significantly higher hydrolytic stability (i.e., a slower rate of hydrolysis) compared to both TEOS and TMOS .
Electronic Effects
The electronic nature of the substituent groups can also influence the stability of the transition states in the hydrolysis reaction.
-
Alkyl Silicates: Alkyl groups are electron-donating. This property can stabilize the partial positive charge on the silicon atom in the transition state of the acid-catalyzed mechanism, thus increasing the reaction rate. Conversely, under basic conditions, electron-donating groups can destabilize the negatively charged pentacoordinate intermediate, leading to a slower reaction.
-
This compound: The cresol group has a more complex electronic profile. The phenyl ring is generally electron-withdrawing, but the methyl group on the ring is electron-donating. The overall electronic effect on the silicon center is less straightforward than for simple alkyl groups. However, the dominant factor in determining the hydrolytic stability of this compound is expected to be the substantial steric hindrance.
Data Presentation
| Property | This compound | Tetraethyl Orthosilicate (TEOS) | Tetramethyl Orthosilicate (TMOS) |
| Steric Hindrance | Very High | Moderate | Low |
| Expected Hydrolysis Rate | Very Low | Moderate to High | High |
| Relative Stability | Highest | Intermediate | Lowest |
Experimental Protocols
To empirically determine and compare the hydrolytic stability, the following experimental protocol is proposed.
Objective:
To compare the relative rates of hydrolysis of this compound and tetraethyl orthosilicate (TEOS) under controlled acidic and basic conditions.
Materials:
-
This compound
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (or a suitable co-solvent for all reactants and products)
-
Deionized water
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Thermostatted reaction vessel
Experimental Workflow Diagram:
A Comparative Analysis of Aryloxysilane and Alkoxysilane Precursors for Researchers and Drug Development Professionals
In the ever-evolving landscape of materials science and drug delivery, the choice of precursor molecules is a critical determinant of the final product's performance and efficacy. Among the diverse array of available precursors, aryloxysilanes and alkoxysilanes have emerged as key players in the synthesis of silica-based materials and functionalized surfaces. This guide provides a comprehensive, data-driven comparison of these two classes of silane precursors to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
At a Glance: Key Differences and Performance Metrics
While both aryloxysilanes and alkoxysilanes serve as precursors for the formation of siloxane bonds (Si-O-Si) through hydrolysis and condensation reactions, their distinct organic substituents—an aryl group versus an alkyl group attached to the silicon via an oxygen atom—impart significant differences in their reactivity, stability, and the properties of the resulting materials.
| Property | Aryloxysilane Precursors | Alkoxysilane Precursors | Key Considerations for Researchers |
| Hydrolysis Rate | Generally slower and more controlled. | Typically faster, with rates dependent on the alkyl group size (methoxy > ethoxy).[1][2] | The desired speed of the sol-gel process or surface modification will influence precursor selection. |
| Stability | Higher thermal and chemical stability. | Lower thermal stability compared to aryloxysilanes. | Critical for applications requiring high-temperature processing or exposure to harsh chemical environments. |
| Condensation Behavior | Can lead to more ordered and potentially crystalline structures. | Often results in amorphous silica networks. | The desired morphology and structure of the final material are key factors. |
| Byproducts | Phenols, which can be more difficult to remove and may have toxicity concerns. | Alcohols (e.g., methanol, ethanol), which are generally more volatile and easier to remove.[2] | Purification of the final product and potential biocompatibility issues need to be considered. |
| Applications in Drug Delivery | Potential for creating more stable and controlled-release matrices. | Widely used for functionalizing nanoparticles and creating silica-based drug carriers.[3][4] | The specific requirements of the drug delivery system, such as release kinetics and biocompatibility, will guide the choice. |
Delving Deeper: A Comparative Overview
Reactivity and Hydrolysis Kinetics:
The rate of hydrolysis is a fundamental parameter that dictates the speed of the sol-gel process and surface modification reactions. Alkoxysilanes, particularly those with smaller alkyl groups like methoxy and ethoxy groups, are known for their rapid hydrolysis.[1][2] This can be advantageous for applications requiring fast gelation or surface coverage. However, this rapid reactivity can also be challenging to control, potentially leading to inhomogeneous materials.
Aryloxysilanes, in contrast, generally exhibit slower and more controlled hydrolysis rates. The steric hindrance and electronic effects of the bulky aryl group make the silicon center less susceptible to nucleophilic attack by water. This controlled reactivity allows for a more ordered assembly of siloxane networks, which can be beneficial for creating materials with well-defined structures.
Stability and Material Properties:
The choice between an aryloxysilane and an alkoxysilane precursor can have a profound impact on the thermal and chemical stability of the resulting material. The presence of the aromatic ring in aryloxysilanes contributes to a higher thermal stability of the final silica network. This makes them suitable for applications that involve high-temperature processing or where the final product will be exposed to elevated temperatures.
Alkoxysilane-derived materials, while robust, generally exhibit lower thermal stability compared to their aryloxysilane counterparts. The properties of the final material derived from alkoxysilanes can also be tuned by varying the alkyl chain length of the precursor.[5]
Applications in Drug Development:
Both classes of precursors have found utility in the field of drug development, primarily in the creation of silica-based nanoparticles for drug delivery and as coupling agents for surface functionalization.
Alkoxysilanes are extensively used to functionalize the surface of nanoparticles, enabling the attachment of targeting ligands, polymers for stealth properties, and stimuli-responsive moieties for controlled drug release.[3][4] The well-established chemistry of alkoxysilanes makes them a versatile tool for tailoring the surface properties of drug carriers.
The higher stability of aryloxysilane-derived materials presents an opportunity for creating more robust drug delivery systems with potentially slower and more controlled release profiles. The ordered nature of the silica matrix formed from aryloxysilanes could also be leveraged to achieve more precise control over drug loading and release kinetics.
Experimental Protocols: A Guide to Synthesis and Hydrolysis
To provide a practical context for the comparison, detailed experimental protocols for the synthesis of a representative aryloxysilane product (triphenylsilanol) and the hydrolysis of a common alkoxysilane (tetraethoxysilane) are provided below.
Experimental Protocol 1: Synthesis of Triphenylsilanol (an Aryloxysilanol)
Objective: To synthesize triphenylsilanol via a Grignard reaction followed by hydrolysis.
Materials:
-
Phenyltrichlorosilane
-
Phenylmagnesium chloride
-
Tetrahydrofuran (THF)
-
Toluene
-
Water
-
Magnesium shavings
-
Chlorobenzene
-
1,2-dibromoethane (initiator)
Procedure:
-
In a four-necked flask equipped with a reflux condenser, thermometer, dropping funnel, and stirrer, add magnesium shavings and a 1:1 mixture of THF and toluene.
-
Initiate the Grignard reaction by adding a small amount of chlorobenzene and 1 ml of 1,2-dibromoethane. The temperature of the reaction mixture should rise to 50-60 °C.
-
Once the reaction is initiated, start stirring and add a mixture of chlorobenzene, toluene, and THF from the dropping funnel at a rate that maintains the reaction temperature between 60-70 °C.
-
Continue the reaction until the magnesium is completely dissolved, then cool the flask to 25-30 °C.
-
Slowly add phenyltrichlorosilane from the dropping funnel, ensuring the temperature does not exceed 70 °C.
-
After the addition is complete, maintain the reaction mixture at ambient temperature for 6 hours.
-
Treat the reaction mass with water.
-
Separate the aqueous layer. The organic layer contains the triphenylchlorosilane intermediate.
-
Hydrolyze the triphenylchlorosilane in the same solvent medium by adding water to obtain triphenylsilanol.
-
Isolate the final product.
Experimental Protocol 2: Hydrolysis of Tetraethoxysilane (TEOS) (an Alkoxysilane)
Objective: To perform the hydrolysis and condensation of TEOS under acidic conditions.
Materials:
-
Tetraethoxysilane (TEOS)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl) (catalyst)
-
Chlorotrimethylsilane (for capping and analysis)
Procedure:
-
Prepare a reaction mixture with a molar ratio of HCl:H₂O:EtOH:TEOS = 0.1:2:10:1.
-
Cool the reaction vessel to 0°C in an ice bath.
-
Add the TEOS to the acidic ethanol-water mixture while stirring.
-
Maintain the reaction at 0°C for a specified duration (e.g., 10 minutes) to control the extent of hydrolysis.
-
To analyze the initial hydrolysis products, a sample of the reaction mixture can be taken and the silanol groups can be capped by adding chlorotrimethylsilane.
-
For studying condensation, after the initial hydrolysis at 0°C, the reaction mixture can be allowed to warm to room temperature (23°C) and aged for a specific period.
-
The progress of hydrolysis and condensation can be monitored using techniques such as mass spectroscopy and 29Si NMR.[6]
Visualizing the Processes: Workflows and Relationships
To further clarify the concepts discussed, the following diagrams illustrate the key processes and relationships involved in the chemistry of aryloxysilane and alkoxysilane precursors.
References
- 1. gelest.com [gelest.com]
- 2. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 3. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalization of silica nanoparticle surfaces with organosilanes [atomfair.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
A Comparative Guide to Validating the Purity of Synthesized Tetra-o-cresol Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized tetra-o-cresol orthosilicate. It offers detailed experimental protocols and presents a comparative analysis with alternative high-temperature stable compounds, supported by experimental data, to assist researchers in selecting the appropriate validation techniques and materials for their specific applications.
Introduction to this compound
This compound, a member of the tetra(aryloxy)silane family, is a thermally stable compound where four ortho-cresol groups are linked to a central silicon atom through oxygen bridges.[1] This structure imparts excellent thermal stability, making it suitable for specialized high-temperature applications.[1] Its synthesis is commonly achieved through two primary routes: the esterification of silicic acid or, more frequently, the alcoholysis of silicon tetrachloride with o-cresol.[2] The latter method is often favored due to the high reactivity of silicon tetrachloride.[2]
Purity Validation: A Critical Step
Ensuring the purity of synthesized this compound is paramount for its effective application, as impurities can significantly alter its physical and chemical properties. This section details the key analytical techniques for purity validation.
Identifying Potential Impurities
During the synthesis of this compound from silicon tetrachloride and o-cresol, several impurities can arise. A key consideration is the management of the hydrogen chloride (HCl) byproduct, which if not effectively neutralized, can lead to side reactions.[1] Potential impurities may include:
-
Unreacted o-cresol: Excess o-cresol is often used to drive the reaction to completion, and any unreacted starting material must be removed.[1]
-
Partially substituted chlorosilanes: Incomplete reaction can lead to the presence of mono-, di-, and tri-cresyl chlorosilanes.
-
Hydrolysis products: Exposure to moisture can lead to the formation of siloxanes and other hydrolysis byproducts.
-
Solvent residues: Residual solvents used during the synthesis and purification steps.
-
Isomers of cresol: Commercial o-cresol may contain small amounts of m-cresol and p-cresol, which can also react to form isomeric impurities.
Analytical Techniques for Purity Validation
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis of this compound.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.
-
¹H NMR Spectroscopy: The proton NMR spectrum can confirm the presence of the o-cresyl groups and the absence of starting materials or solvent impurities.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
²⁹Si NMR Spectroscopy: Silicon NMR is particularly useful for identifying different silicate structures and confirming the formation of the desired tetra-substituted orthosilicate.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.8 - 7.5 | 120 - 155 |
| Methyl Protons | 2.2 - 2.4 | 15 - 20 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the characteristic functional groups present in the molecule.
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H Stretch |
| 2960-2850 | Aliphatic C-H Stretch |
| 1600-1450 | Aromatic C=C Stretch |
| 1250-1150 | Aryl-O-Si Stretch |
| 1100-1000 | Si-O-C Stretch |
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. High-temperature GC (HTGC) coupled with a mass spectrometer is particularly suitable for the analysis of high-boiling compounds like this compound.[3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile or thermally labile compounds. A reversed-phase HPLC method can be developed to separate this compound from less polar impurities.
Experimental Protocols
General Synthesis of this compound
This protocol is based on the reaction of silicon tetrachloride with o-cresol.
Materials:
-
Silicon tetrachloride (SiCl₄)
-
o-cresol
-
Anhydrous toluene (or other inert solvent)
-
Pyridine (or other suitable base)
Procedure:
-
Dissolve o-cresol (4.2 equivalents) and pyridine (4.2 equivalents) in anhydrous toluene in a reaction vessel equipped with a stirrer, dropping funnel, and a condenser protected by a drying tube.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of silicon tetrachloride (1 equivalent) in anhydrous toluene via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the mixture and filter to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with dilute HCl, followed by water, and then a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Purity Validation Protocols
GC-MS Analysis
-
Instrument: High-Temperature Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-bleed, high-temperature capillary column (e.g., 5% phenyl methylpolysiloxane).
-
Injector Temperature: 300 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 350 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) mode with a scan range of m/z 50-600.
HPLC Analysis
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
Comparison with Alternatives
This compound is valued for its thermal stability, a property it shares with other classes of high-performance fluids and materials. A primary alternative is the class of polyphenyl ethers (PPEs).
Table 3: Performance Comparison of this compound and Polyphenyl Ethers
| Property | This compound (Typical) | Polyphenyl Ethers (5-ring) (Typical) |
| Thermal Decomposition (°C) | > 400 | 440 - 465[5] |
| Oxidative Stability | Good | Excellent[5] |
| Radiation Resistance | Good | Excellent[5] |
| Volatility | Low | Extremely Low[6] |
| Lubricity | Good | Excellent[7] |
Polyphenyl ethers generally exhibit superior thermal, oxidative, and radiation stability compared to many other synthetic lubricants.[5][8] Their extremely low volatility also makes them suitable for high-vacuum applications.[6] However, this compound can be a cost-effective alternative in applications where the extreme performance of PPEs is not strictly necessary.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for synthesizing and validating the purity of this compound.
Caption: Workflow for Synthesis and Purity Validation.
Conclusion
The validation of synthesized this compound purity requires a multi-faceted analytical approach. A combination of spectroscopic and chromatographic techniques provides a comprehensive assessment of the product's identity and purity. This guide offers a framework for researchers to establish robust validation protocols and make informed decisions when comparing this compound with high-performance alternatives like polyphenyl ethers. The provided experimental methodologies serve as a starting point for method development and optimization tailored to specific laboratory capabilities and research needs.
References
- 1. This compound | 16714-40-2 | Benchchem [benchchem.com]
- 2. How to synthesize Tetraethyl orthosilicate?_Chemicalbook [chemicalbook.com]
- 3. High temperature gas chromatography-time-of-flight-mass spectrometry (HTGC-ToF-MS) for high-boiling compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Polyphenyl ether - Wikipedia [en.wikipedia.org]
- 6. chemassociates.com [chemassociates.com]
- 7. mgchemicals.com [mgchemicals.com]
- 8. researchgate.net [researchgate.net]
Benchmarking the performance of tetra-o-cresol orthosilicate in hydraulic systems.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of advanced hydraulic fluids, with a focus on evaluating novel chemistries against established high-performance synthetic options. While specific quantitative data for emerging fluids like tetra-o-cresol orthosilicate is not always publicly available, this document outlines the standardized testing methodologies and presents typical performance data for two common synthetic hydraulic fluids: Synthetic Esters (SE) and Polyalphaolefins (PAO). This allows for a direct comparative analysis once empirical data for a new fluid is obtained.
Qualitative Overview: this compound
This compound belongs to the tetra(aryloxy)silane family of compounds. Based on its chemical structure, it is anticipated to exhibit exceptional thermal and hydrolytic stability. The aryl groups (cresol) attached to the central silicon atom are known to impart greater resistance to high temperatures and chemical breakdown in the presence of water compared to the alkyl groups found in more common silicate esters. However, without empirical testing, its performance in key areas such as lubricity, viscosity index, and anti-wear characteristics remains theoretical.
Quantitative Performance Benchmarks
The following tables summarize typical performance data for Synthetic Ester and Polyalphaolefin based hydraulic fluids across a range of standard industry tests. These values should be considered as benchmarks for the evaluation of new hydraulic fluid formulations.
Table 1: Physical and Chemical Properties
| Property | Test Method | Synthetic Ester (Typical Values) | Polyalphaolefin (PAO) (Typical Values) |
| Viscosity Grade | ISO 3448 | 32, 46, 68 | 32, 46, 68 |
| Viscosity Index | ASTM D2270 | >180 | >135 |
| Pour Point | ASTM D97 | < -50°C | < -54°C |
| Flash Point (COC) | ASTM D92 | >250°C | >220°C |
| Density @ 15°C | ASTM D1298 | ~0.92 g/cm³ | ~0.83 g/cm³ |
Table 2: Performance Characteristics
| Performance Test | Test Method | Synthetic Ester (Typical Results) | Polyalphaolefin (PAO) (Typical Results) |
| Rust Prevention | ASTM D665 A & B | Pass | Pass |
| Oxidation Stability | ASTM D943 | >10,000 hours | >8,000 hours |
| Hydrolytic Stability | ASTM D2619 | Excellent (Low acid number change, minimal copper corrosion) | Excellent (Very low acid number change, minimal copper corrosion) |
| Anti-Wear | ISO 20763 (Vane Pump Test) | Low wear (e.g., < 30 mg total vane & ring weight loss) | Low wear (e.g., < 50 mg total vane & ring weight loss) |
Experimental Protocols
Detailed methodologies for the key performance tests are provided below to ensure standardized and reproducible evaluations.
Rust Prevention: ASTM D665
This test method evaluates the ability of a hydraulic fluid to prevent the rusting of ferrous parts in the presence of water.[1][2][3]
-
Procedure A (Distilled Water):
-
A mixture of 300 ml of the test fluid and 30 ml of distilled water is prepared in a beaker.[1]
-
A polished cylindrical steel specimen is completely immersed in the fluid-water mixture.[2]
-
The mixture is stirred at a constant speed of 1000 ± 50 rpm while maintaining a temperature of 60°C (140°F) for 4 hours.[2][3]
-
At the end of the test period, the steel specimen is removed, washed, and visually inspected for any signs of rust. The result is reported as either "Pass" or "Fail".[2]
-
-
Procedure B (Synthetic Seawater): This procedure is identical to Procedure A, except that 30 ml of synthetic seawater is used instead of distilled water.[4]
Oxidation Stability: ASTM D943
This method is used to assess the oxidation stability of inhibited mineral oils, and is also widely applied to synthetic hydraulic fluids.[5][6]
-
A 300 ml sample of the oil is placed in a test cell with 60 ml of distilled water and a steel-copper catalyst coil.[6]
-
The sample is maintained at a temperature of 95°C.[6]
-
Oxygen is passed through the sample at a rate of 3 L/h.[6]
-
The test continues until the acid number of the oil reaches 2.0 mg KOH/g.[6]
-
The result is reported as the time in hours to reach this acid number, which is referred to as the "oxidation lifetime".[6] For high-stability fluids, the test may be terminated after a specified duration (e.g., 10,000 hours) and the result reported as greater than that time.[6]
Hydrolytic Stability: ASTM D2619 ("Beverage Bottle Method")
This test determines the stability of a hydraulic fluid in the presence of water and a copper catalyst.[7][8][9]
-
75 g of the test fluid, 25 g of water, and a polished copper strip are sealed in a pressure-type beverage bottle.[7][10]
-
The bottle is placed in an oven at 93°C (200°F) and rotated end-over-end at 5 rpm for 48 hours.[7][10]
-
After the test, the layers are separated. The following are measured and reported:
Anti-Wear Characteristics: ISO 20763 (Vane Pump Test)
This standard specifies a procedure for determining the steel-on-steel anti-wear properties of hydraulic fluids using a vane pump.[11][12]
-
Approximately 70 liters of the test fluid is circulated in a vane pump test rig.[11]
-
The test is run for 250 hours under specified conditions of flow rate, pressure, and temperature, which are determined by the fluid's viscosity grade.[13]
-
The pump is operated at a speed of 1440 ± 50 r/min.[14]
-
After the test, the weight loss of the pump's vanes and ring is measured to determine the anti-wear performance of the fluid.[13]
Visualizing the Evaluation Process and Performance Relationships
The following diagrams, created using the DOT language, illustrate the logical workflow for hydraulic fluid selection and the interplay of key performance characteristics.
References
- 1. biosynthetic.com [biosynthetic.com]
- 2. US20080058232A1 - Tetraoxy-silane lubricating oil compositions - Google Patents [patents.google.com]
- 3. ppapco.ir [ppapco.ir]
- 4. matrix-lubricants.com [matrix-lubricants.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils [ayalytical.com]
- 7. img.antpedia.com [img.antpedia.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]
- 10. petrolube.com [petrolube.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. lube-media.com [lube-media.com]
- 14. scribd.com [scribd.com]
Navigating the Analytical Landscape for Orthosilicates: A Comparative Guide to Method Cross-Validation
A comprehensive comparison of analytical methodologies for the quantification of orthosilicate compounds, with a focus on tetra-o-cresol orthosilicate analogues, designed for researchers, scientists, and drug development professionals.
While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, this guide provides a comparative framework for the cross-validation of analytical methods applicable to analogous compounds, such as other orthosilicates and their potential hydrolysis product, o-cresol. The principles and techniques discussed herein are foundational for developing and validating robust analytical methods for novel silicate compounds.
This guide explores common chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are instrumental in the analysis of semi-volatile and non-volatile organic compounds.
Quantitative Performance Data: A Comparative Overview
The selection of an appropriate analytical method is often guided by its performance characteristics. The following table summarizes typical validation parameters for the analysis of o-cresol, a key structural component of this compound, using GC and HPLC. These values serve as a benchmark for what can be expected when developing methods for similar compounds.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-PDA) |
| Analyte | o-Cresol | o-Cresol |
| Matrix | Urine | Urine |
| Linearity Range | 0.1 - 1.5 mg/L[1] | 0.25 - 10 µg/mL[2] |
| Limit of Detection (LOD) | 0.05 mg/L[3] | Not explicitly stated, but quantification limit is 0.25 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.10 mg/L[3] | 0.25 µg/mL[2] |
| Precision (%CV) | 6.8 - 7.8%[1] | Not explicitly stated |
| Sample Preparation | Solid-Phase Microextraction (SPME)[1][3] | Liquid-Liquid Extraction[2] |
Experimental Workflow & Cross-Validation
The development and validation of a reliable analytical method is a multi-step process. Cross-validation between two different methods, for instance, GC and HPLC, provides a high degree of confidence in the accuracy and reliability of the analytical results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the analysis of o-cresol, which can be adapted for this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for volatile or semi-volatile compounds. For silicate compounds, a derivatization step may be necessary to increase volatility.
-
Sample Preparation (SPME): Biological samples, such as urine, may first undergo acid hydrolysis to release conjugated forms of the analyte.[3] The sample pH is then adjusted, and a salt, such as sodium sulfate, may be added to increase the extraction efficiency.[1] A solid-phase microextraction (SPME) fiber (e.g., Carbowax/DVB) is immersed in the sample for a defined period to adsorb the analyte.[1][3]
-
Instrumentation: The SPME fiber is directly inserted into the heated injection port of the gas chromatograph, where the analyte is desorbed onto the analytical column.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for the separation of phenols (e.g., a polar stationary phase).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure the elution of all components.
-
Detector: Flame Ionization Detector (FID).
-
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
HPLC is well-suited for non-volatile or thermally labile compounds.
-
Sample Preparation (Liquid-Liquid Extraction): Following acid hydrolysis of the sample, the analyte is extracted into an immiscible organic solvent.[2] The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Instrumentation: An aliquot of the reconstituted sample is injected into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is commonly used for the separation of moderately polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile, methanol) is often employed.[4]
-
Flow Rate: Typically around 0.7-1.0 mL/min.
-
Detector: A Photodiode Array (PDA) detector allows for the monitoring of absorbance at multiple wavelengths, providing both quantitative data and spectral information to confirm the peak identity.[2]
-
Signaling Pathways and Logical Relationships
The analytical process itself can be visualized as a logical pathway, from sample receipt to final data analysis.
References
A Comparative Guide to Orthosilicate Applications: Tetra-o-cresol Orthosilicate vs. Tetraethyl Orthosilicate
For researchers, scientists, and drug development professionals, the selection of appropriate silicate precursors is crucial for advancing materials science, drug delivery systems, and polymer chemistry. This guide provides a comparative analysis of tetra-o-cresol orthosilicate, a tetra(aryloxy)silane, and the widely-used tetraethyl orthosilicate (TEOS), a tetra(alkoxy)silane, highlighting their distinct properties and applications.
While both compounds serve as sources of silica and as crosslinking agents, their organic moieties—aromatic cresol versus aliphatic ethyl groups—impart significant differences in their performance, particularly in terms of thermal stability. Due to a relative scarcity of published quantitative data for this compound, this guide will draw qualitative comparisons based on the general properties of aryloxy-silanes and provide in-depth experimental data for TEOS as a benchmark.
General Properties and Synthesis
This compound is a member of the tetra(aryloxy)silane family, characterized by four ortho-cresol groups attached to a central silicon atom via oxygen bridges.[1] This aromatic nature is associated with enhanced thermal and hydrolytic stability compared to their alkyl counterparts.[1] In contrast, tetraethyl orthosilicate (TEOS) is the most common tetra(alkoxy)silane, with four ethyl groups linked to the silicate core.[2]
The synthesis of both compounds can be achieved through similar chemical reactions. The primary methods include:
-
Alcoholysis/Phenolysis of Silicon Tetrachloride: This vigorous reaction involves the nucleophilic substitution of chloride ions on silicon tetrachloride by the hydroxyl group of an alcohol (ethanol for TEOS) or a phenol (o-cresol for this compound).[1][2]
-
Esterification of Silicic Acid: This method involves the direct reaction of silicic acid with an alcohol or phenol, requiring careful control of reaction conditions to drive the equilibrium towards the tetra-substituted product.[1]
Performance Comparison: Thermal Stability and Crosslinking
Both this compound and TEOS function as crosslinking agents in polymer systems. They react with functional groups on polymer chains, such as hydroxyl (-OH), to form a three-dimensional network, thereby enhancing the mechanical strength, thermal stability, and chemical resistance of the material. The efficiency and nature of the crosslinking can be influenced by the reactivity of the orthosilicate and the specific polymer system.
Applications Overview
| Application Area | This compound (Qualitative) | Tetraethyl Orthosilicate (TEOS) (Quantitative Examples) |
| Crosslinking Agent | Due to its expected high thermal stability, it is a candidate for crosslinking high-performance polymers intended for high-temperature environments. | Widely used to crosslink silicone polymers and other hydroxylated polymers, improving solvent resistance and mechanical properties.[3] For example, crosslinking of polyethylene with silanes significantly improves its dimensional stability at elevated temperatures. |
| Precursor to Silica Materials | Can be used to generate silica materials, with the potential for creating materials with unique pore structures due to the bulkier cresol groups. | A primary precursor in the sol-gel process for synthesizing high-purity silica, silica films, and aerogels.[4] |
| Coatings | Potentially used in the formulation of heat- and chemical-resistant coatings. | Used in coatings to improve adhesion, weather resistance, and hardness.[4] |
| Drug Delivery | Limited information available. | Extensively studied for the formation of silica-based hydrogels for controlled drug release. The nanoparticle size and drug release kinetics can be tuned by controlling the hydrolysis and condensation of TEOS. |
Experimental Protocols and Data for Tetraethyl Orthosilicate (TEOS)
Given the extensive research on TEOS, detailed experimental protocols and quantitative data are available for its various applications.
TEOS-Based Hydrogel for Drug Delivery
Objective: To synthesize a TEOS-based hydrogel and characterize its properties for controlled drug release.
Experimental Protocol:
-
TEOS Hydrolysis: Tetraethyl orthosilicate is hydrolyzed in an acidic aqueous solution. The rate of hydrolysis is influenced by pH, temperature, and the water-to-TEOS ratio.
-
Sol Formation: The hydrolyzed TEOS undergoes condensation to form a sol, which consists of silica nanoparticles dispersed in the solvent.
-
Gelation: With further condensation, the silica nanoparticles link together to form a three-dimensional network, resulting in the formation of a hydrogel.
-
Drug Loading: A model drug can be incorporated into the hydrogel either during the sol-gel transition or by soaking the pre-formed hydrogel in a drug solution.
-
Drug Release Study: The release of the drug from the hydrogel is typically studied by immersing the drug-loaded hydrogel in a buffer solution at a physiological temperature and periodically measuring the drug concentration in the buffer.
Quantitative Data:
The properties of TEOS-based hydrogels can be tailored by varying the synthesis parameters. For instance, the size of the silica nanoparticles, which influences the drug release rate, can be controlled by the aging time of the hydrolyzed TEOS solution.
| Aging Time of Hydrolyzed TEOS | Nanoparticle Size (nm) |
| Day 0 | 15.8 ± 1.2 |
| Day 5 | 18.8 ± 0.5 |
| Day 14 | 233.8 ± 18.2 |
Data adapted from a study on TEOS-based hydrogels.
Visualizing Synthesis and Application Workflows
To further illustrate the processes involved, the following diagrams, created using the DOT language, depict the synthesis of orthosilicates and a typical workflow for a TEOS-based drug delivery system.
Caption: Synthesis pathways for TEOS and this compound.
References
High-Temperature Lubrication: A Comparative Guide to Alternatives for Tetra-o-cresol Orthosilicate
These advanced lubricants are critical in a variety of demanding applications, including vacuum pumps, aerospace components, and high-temperature chain lubrication, where conventional lubricants would degrade rapidly. The selection of an appropriate high-temperature lubricant is a multifactorial decision that depends on the specific operating conditions, including temperature, load, and the chemical environment.
Performance Comparison of High-Temperature Lubricants
The following tables summarize the key performance characteristics of PFPEs, PPEs, and Ionic Liquids. Due to the limited specific data on tetra-o-cresol orthosilicate, a qualitative comparison to the general properties of silicate esters is provided as a baseline.
Table 1: Typical Physical and Thermal Properties
| Property | Silicate Esters (General) | Perfluoropolyethers (PFPEs) | Polyphenyl Ethers (PPEs) | Ionic Liquids (ILs) |
| Max. Operating Temp. (°C) | ~220 | 250 - 300+[1] | 280 - 320[2] | Highly variable (up to 350+)[1] |
| Pour Point (°C) | Variable | -70 to -30 | 4 to 15 | Highly variable (-90 to >25) |
| Viscosity Index (VI) | High | High | Low | Wide range (low to very high) |
| Vapor Pressure | Low | Extremely Low | Extremely Low[2] | Negligible |
| Oxidation Stability | Good | Excellent[3] | Excellent[2][4][5][6] | Excellent (Tunable)[1][7] |
Table 2: Performance Characteristics
| Characteristic | Silicate Esters (General) | Perfluoropolyethers (PFPEs) | Polyphenyl Ethers (PPEs) | Ionic Liquids (ILs) |
| Thermal Stability | Good | Excellent | Excellent[2][4][5][6] | Very Good to Excellent (Tunable)[1][7] |
| Chemical Inertness | Moderate | Excellent | Good | Good to Excellent (Tunable) |
| Lubricity (Anti-Wear) | Good | Fair to Good | Good | Excellent |
| Radiation Resistance | Poor | Good | Excellent[2] | Moderate to Good |
| Cost | Moderate | Very High | High | High to Very High |
Experimental Protocols for Key Performance Metrics
The data presented in this guide is typically generated using standardized test methods. Below are detailed methodologies for key experiments used to evaluate high-temperature lubricants.
Thermal Stability: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of a lubricant by measuring its mass loss as a function of temperature in a controlled atmosphere.
Methodology (based on general TGA procedures):
-
A small, precisely weighed sample of the lubricant (typically 5-10 mg) is placed in a sample pan.
-
The pan is placed in the TGA instrument's furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for thermal decomposition, air or oxygen for thermo-oxidative stability).
-
The mass of the sample is continuously monitored and recorded as the temperature increases.
-
The onset temperature of decomposition is determined as the temperature at which a significant mass loss begins.
Oxidative Stability: Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)
Objective: To evaluate the oxidation stability of oils in the presence of water and a copper catalyst under pressurized oxygen.
Methodology:
-
A 50-gram sample of the oil is placed in a glass container with 5 ml of distilled water and a copper catalyst coil.
-
The container is placed in a pressure vessel, which is then sealed and pressurized with oxygen to 90 psi.
-
The vessel is placed in a bath maintained at 150°C and rotated at 100 rpm.
-
The pressure inside the vessel is monitored continuously.
-
The test is concluded when the pressure drops by 25 psi from the maximum pressure. The time taken to reach this point is the oxidation stability of the oil, reported in minutes.
Wear Preventive Characteristics: Four-Ball Wear Test (ASTM D4172)
Objective: To determine the wear-preventing characteristics of a lubricating fluid.
Methodology:
-
Three steel balls are clamped together in a cup and immersed in the lubricant being tested.
-
A fourth steel ball is pressed with a specified load into the cavity formed by the three clamped balls.
-
The top ball is rotated at a given speed for a set duration and temperature.
-
After the test, the wear scars on the three lower balls are measured under a microscope.
-
The average wear scar diameter is reported, with a smaller diameter indicating better wear protection.
Visualizing Lubricant Selection Logic
The selection of a high-temperature lubricant is a process of balancing performance requirements against cost and other practical considerations. The following diagram illustrates a simplified logical workflow for this process.
Caption: A simplified decision tree for selecting a high-temperature lubricant.
In-Depth Look at the Alternatives
Perfluoropolyethers (PFPEs)
PFPEs are synthetic lubricants known for their exceptional thermal and chemical stability. Their molecular structure, consisting of carbon, fluorine, and oxygen atoms, imparts a high degree of inertness.
-
Strengths: Unmatched thermo-oxidative stability, chemical inertness, low vapor pressure, and a wide operating temperature range are hallmarks of PFPEs. They are non-flammable and compatible with most plastics and elastomers.
-
Weaknesses: PFPEs have moderate lubricity under boundary conditions and are not compatible with many common lubricant additives. Their high cost is also a significant consideration.
Polyphenyl Ethers (PPEs)
PPEs are another class of high-performance synthetic lubricants characterized by a molecular structure of linked phenyl rings.
-
Strengths: PPEs offer excellent thermal and oxidative stability, as well as outstanding resistance to radiation.[2] They have very low volatility.
-
Weaknesses: PPEs have a relatively high pour point, which can limit their use in low-temperature start-up conditions. They also have a low viscosity index, meaning their viscosity changes more significantly with temperature compared to other synthetic lubricants.
Ionic Liquids (ILs)
Ionic liquids are salts that are liquid at or near room temperature. Their properties can be extensively tuned by modifying their cation and anion structures.
-
Strengths: ILs can be designed to have extremely low vapor pressure, high thermal stability, and excellent lubricity.[1] Their ionic nature can also provide benefits in terms of electrical conductivity and interaction with metal surfaces.
-
Weaknesses: The cost of ionic liquids is generally high, and their compatibility with sealing materials and other lubricants can be a concern. The wide variety of possible ILs also means that performance can be highly variable, requiring careful selection for a specific application.
Conclusion
While this compound and other silicate esters have been used for high-temperature applications, several advanced synthetic lubricants offer superior performance in extreme environments. Perfluoropolyethers are the gold standard for chemical inertness and high-temperature stability. Polyphenyl ethers provide an excellent balance of thermal stability and radiation resistance. Ionic liquids represent a highly versatile and tunable class of lubricants with the potential to be tailored for specific and demanding high-temperature applications. The choice of the optimal lubricant requires a thorough evaluation of the application's specific requirements and a careful consideration of the trade-offs between performance and cost.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemassociates.com [chemassociates.com]
- 3. researchgate.net [researchgate.net]
- 4. mgchemicals.com [mgchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Tribochemistry and thermo-oxidative stability of halogen-free ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09163J [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Tetra-o-Cresol Orthosilicate: A Procedural Guide
Disclaimer: Specific safety data sheets (SDS) for Tetra-o-cresol Orthosilicate were not located. The following guidance is synthesized from safety protocols for its constituent chemical classes: cresols and organosilicates. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for disposal procedures specific to your location and regulations.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This compound, an organosilicate compound, requires careful management due to the hazardous nature of its components. This guide provides essential, immediate safety and logistical information for its proper disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be used.
-
Hand Protection: Wear chemically resistant gloves.
-
Skin Protection: A flame-resistant lab coat or coveralls should be worn to protect against skin contact.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[2]
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization:
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[6]
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2][3] Do not use combustible materials like sawdust.[7]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[2][6]
-
Ventilate the area and wash the spill site after the material has been removed.[1]
-
-
Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste through an approved waste disposal plant.[2][5]
-
Contact your institution's EHS department to arrange for pickup and disposal.
-
Do not discharge this compound or its waste down the drain.
-
Available disposal methods for cresol-containing waste include incineration in a licensed facility or burial in a specifically licensed landfill.[3][6][8] Chemical recycling may be a future option for organosilicon compounds.[9]
-
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the table below provides information for related compounds, which should be considered for handling and safety protocols.
| Property | Value (for Tetraethyl Orthosilicate) | Reference |
| Flash Point | 54°C | --INVALID-LINK-- |
| Boiling Point/Range | 165°C | --INVALID-LINK-- |
| Vapor Pressure | 200Pa / 20°C | --INVALID-LINK-- |
| Explosion Limits | Lower: 1.3%, Upper: 23% | --INVALID-LINK--[2], --INVALID-LINK-- |
| Autoignition Temperature | 225 °C / 437 °F | --INVALID-LINK--[2] |
Experimental Protocols
Detailed experimental protocols involving this compound should be designed with the above safety and disposal considerations in mind. All experimental setups should be contained within a chemical fume hood, and all waste generated must be collected in designated hazardous waste containers.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
- 1. nj.gov [nj.gov]
- 2. fishersci.com [fishersci.com]
- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. actylislab.com [actylislab.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Personal protective equipment for handling TETRA-O-CRESOL ORTHOSILICATE
Essential Safety and Handling of TETRA-O-CRESOL ORTHOSILICATE
For Research Use Only. Not for human or veterinary use. [1]
This guide provides essential safety and logistical information for handling this compound (CAS No. 16714-40-2).[1] Given the absence of a specific Safety Data Sheet (SDS), this document extrapolates information from the known hazards of its constituent components, namely o-cresol and organosilicates like Tetraethyl Orthosilicate (TEOS).
This compound is a member of the tetra(aryloxy)silane family, with four ortho-cresol groups attached to a central silicon atom.[1] Its handling requires stringent safety measures due to the inherent hazards associated with cresols, which are known to be corrosive and toxic.[2][3]
Hazard Summary
The primary hazards associated with this compound are derived from the cresol component. Cresols are corrosive and can cause severe burns to the skin and eyes upon contact.[3] Inhalation, ingestion, or skin absorption can lead to systemic toxicity, with potential damage to the liver, kidneys, heart, and central nervous system.[2][3][4] High exposure can be fatal.[2][3][4]
Like other organosilicates, it may be combustible and can decompose upon exposure to moisture or intense heat.[5]
Key Hazards:
-
Corrosive: Causes severe skin and eye burns.[3]
-
Toxic: Harmful if inhaled, ingested, or in contact with skin.[2][6]
-
Organ Damage: Potential for damage to kidneys, liver, blood, and central nervous system.[2][3]
-
Irritant: Causes irritation to the respiratory tract.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to ensure the safety of laboratory personnel. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and face shield | Must be worn to protect against splashes and vapors. Standard safety glasses are not sufficient. |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Choose gloves with a high breakthrough time for aromatic compounds. Change gloves frequently and immediately if contaminated. |
| Flame-retardant lab coat and chemical apron | A lab coat should be worn over personal clothing. A chemical-resistant apron provides an additional layer of protection. | |
| Closed-toe shoes | Shoes must fully cover the feet to protect against spills. | |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | To be used in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a full-face respirator may be necessary. |
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure risk and maintain the chemical's integrity.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.[5]
-
Use spark-proof tools and explosion-proof equipment.[9]
-
Ground and bond containers when transferring material to prevent static discharge.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Store away from incompatible materials such as strong oxidizing agents and moisture.[5][9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5] |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[9]
-
Wear appropriate PPE as outlined above.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or into the environment.[5]
-
Use a licensed hazardous waste disposal company.
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Safe handling workflow for this compound.
References
- 1. This compound | 16714-40-2 | Benchchem [benchchem.com]
- 2. Cresol - Wikipedia [en.wikipedia.org]
- 3. nj.gov [nj.gov]
- 4. Cresols (HSG 100, 1996) [inchem.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
